Iodixanol
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44I6N6O15/c1-13(52)46(30-26(38)20(32(59)42-3-15(54)9-48)24(36)21(27(30)39)33(60)43-4-16(55)10-49)7-19(58)8-47(14(2)53)31-28(40)22(34(61)44-5-17(56)11-50)25(37)23(29(31)41)35(62)45-6-18(57)12-51/h15-19,48-51,54-58H,3-12H2,1-2H3,(H,42,59)(H,43,60)(H,44,61)(H,45,62) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNWMBBSKPBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44I6N6O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045523 | |
| Record name | Iodixanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1550.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iodixanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, 1.85e-01 g/L | |
| Record name | Iodixanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iodixanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.266 | |
| Record name | Iodixanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
92339-11-2 | |
| Record name | Iodixanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92339-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodixanol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092339112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodixanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01249 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iodixanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodixanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Acetyl-(3-(acetyl-(3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl)amino)-2- hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide; 5,5'-((2-Hydroxytrimethylene)bis(acetylimino))bis(N,N'-bis(2,3-dihydroxypropyl)-2,4,6- triiodoisophthalamide); | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODIXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8W27HTXX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iodixanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iodixanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240-250 °C | |
| Record name | Iodixanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Iodixanol for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodixanol is a non-ionic, dimeric, iodinated contrast agent widely utilized in clinical imaging and as a density gradient medium in laboratory research. Its unique physicochemical properties, particularly its iso-osmolarity to biological fluids, make it an invaluable tool for the separation of cells, organelles, and macromolecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its biological interactions relevant to laboratory applications.
Core Physicochemical Properties of this compound
The utility of this compound in a laboratory setting is defined by its distinct chemical and physical characteristics. A summary of these properties is presented below, with quantitative data organized for clarity and comparison.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5,5'-[(2-hydroxy-1,3-propanediyl)bis(acetylimino)]bis[N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] | [1] |
| CAS Number | 92339-11-2 | [1] |
| Molecular Formula | C₃₅H₄₄I₆N₆O₁₅ | [2] |
| Molecular Weight | 1550.2 g/mol | [2][3] |
| Appearance | White to off-white, amorphous, hygroscopic solid powder | |
| UV/Vis λmax | 246 nm |
Table 2: Physical and Solution Properties of this compound
| Property | Value/Range | Conditions | Reference |
| Melting Point | 262-267 °C (decomposes) | Not Applicable | |
| Solubility | |||
| in Water | Freely soluble (up to 80% w/v) | Room Temperature | |
| in DMSO | ~15 mg/mL | Room Temperature | |
| in Dimethylformamide | ~30 mg/mL | Room Temperature | |
| in Methanol | Sparingly soluble | Room Temperature | |
| in Methylene Chloride | Practically insoluble | Room Temperature | |
| Density (of 60% w/v solution) | ~1.32 g/mL | 20°C | |
| Viscosity (of 320 mg I/mL solution) | 11.1 mPa·s | 37°C | |
| Osmolality | ~290 mOsm/kg H₂O (iso-osmotic with blood) | All clinical concentrations | |
| Refractive Index (of 60% w/v solution) | ~1.429 | 20°C | |
| Stability | Stable for at least 36 months when stored at room temperature and protected from light. | Room Temperature, Protected from Light | |
| Storage | Store at controlled room temperature (20-25°C). Aqueous solutions are not recommended to be stored for more than one day. |
Experimental Protocols for Property Determination
The following section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound in a laboratory setting.
Determination of Solubility
This protocol describes a standard method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of vials with a known volume of the solvent.
-
Add an excess amount of this compound powder to each vial to create a saturated solution.
-
Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (at 246 nm) or HPLC.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Measurement of Viscosity
This protocol outlines the use of a rotational viscometer to measure the viscosity of this compound solutions.
Materials:
-
This compound solution of known concentration
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath
Procedure:
-
Prepare this compound solutions of the desired concentrations.
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Place a known volume of the this compound solution into the sample cup of the viscometer.
-
Equilibrate the sample to the desired temperature using the temperature-controlled water bath.
-
Select an appropriate spindle and rotational speed to obtain a torque reading within the optimal range of the instrument.
-
Immerse the spindle into the solution to the marked depth.
-
Start the rotation and allow the reading to stabilize.
-
Record the viscosity reading in millipascal-seconds (mPa·s).
Osmolality Measurement
This protocol describes the determination of the osmolality of this compound solutions using a freezing point depression osmometer.
Materials:
-
This compound solution
-
Freezing point depression osmometer
-
Osmolality standards
-
Sample tubes
Procedure:
-
Calibrate the osmometer using standard solutions of known osmolality according to the manufacturer's instructions.
-
Pipette a precise volume of the this compound solution into a sample tube.
-
Place the sample tube into the osmometer's measurement chamber.
-
Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing.
-
The osmometer measures the freezing point depression and converts it to an osmolality value (mOsm/kg H₂O).
-
Record the osmolality reading.
Density Determination
This protocol outlines a simple method for determining the density of this compound solutions using a pycnometer or a digital density meter.
Materials:
-
This compound solution
-
Pycnometer of a known volume or a digital density meter
-
Analytical balance
-
Temperature-controlled water bath
Procedure (using a pycnometer):
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with the this compound solution, ensuring there are no air bubbles, and equilibrate to a specific temperature in a water bath.
-
Carefully dry the outside of the pycnometer and weigh it again.
-
The mass of the solution is the difference between the two weighings.
-
Density is calculated by dividing the mass of the solution by the known volume of the pycnometer.
Procedure (using a digital density meter):
-
Calibrate the digital density meter with deionized water and air according to the manufacturer's instructions.
-
Inject the this compound solution into the measurement cell.
-
Allow the temperature to stabilize.
-
The instrument will directly display the density of the solution.
Measurement of Refractive Index
This protocol describes the use of a refractometer to measure the refractive index of this compound solutions.
Materials:
-
This compound solution
-
Refractometer (e.g., Abbe refractometer)
-
Temperature-controlled water bath
Procedure:
-
Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).
-
Ensure the prism of the refractometer is clean and dry.
-
Apply a few drops of the this compound solution onto the prism.
-
Close the prism and allow the sample to equilibrate to the desired temperature.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Biological Interactions and Laboratory Applications
Beyond its fundamental physicochemical properties, the interaction of this compound with biological systems is a critical consideration for its use in the lab.
Signaling Pathways
Recent studies have indicated that this compound can induce cellular stress responses, particularly in renal epithelial cells. The primary pathways implicated are apoptosis (programmed cell death) and mitophagy (the selective degradation of mitochondria by autophagy).
Caption: this compound can trigger the intrinsic apoptotic pathway in renal cells.
Caption: this compound can induce mitophagy through the PINK1/Parkin pathway.
Experimental Workflows
The primary laboratory application of this compound is in density gradient centrifugation for the separation of biological materials.
Caption: General workflow for separating biological samples using an this compound density gradient.
Conclusion
This compound's well-characterized physicochemical properties, particularly its ability to form iso-osmotic solutions of varying densities, make it an indispensable tool for a wide range of laboratory applications. Understanding these properties and the methodologies for their measurement is crucial for the effective design and execution of experiments. Furthermore, an awareness of its potential biological interactions is essential for interpreting experimental results, especially in studies involving cellular systems. This guide provides a foundational resource for researchers and professionals working with this compound, enabling its informed and optimal use in scientific discovery and development.
References
The Advent of an Imperative Separation Medium: A Technical Guide to Iodixanol
For Immediate Release
In the landscape of biological research and drug development, the ability to isolate specific cells, organelles, and macromolecules with high purity and viability is paramount. This in-depth technical guide explores the discovery, development, and core applications of Iodixanol, a non-ionic, iso-osmotic density gradient medium that has revolutionized separation science. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols and a thorough examination of the physicochemical properties that make this compound an indispensable tool in the modern laboratory.
Introduction: The Quest for an Ideal Separation Medium
The journey to develop the ideal separation medium has been driven by the need to overcome the limitations of traditional methods. Early techniques often employed media like sucrose and cesium chloride, which, while effective in generating density gradients, suffered from drawbacks such as high osmolality and viscosity, leading to cellular damage and altered morphology of isolated components. The quest was for a medium that was gentle on biological samples, physiologically compatible, and capable of providing high-resolution separations. This led to the development of iodinated contrast agents, and ultimately, to the synthesis of this compound.
Initially developed as an X-ray contrast agent, this compound's unique properties were quickly recognized for their potential in biological separations. Its non-ionic nature and dimeric structure confer a low osmolality, making it iso-osmotic with biological fluids over a wide range of densities.[1][2] This key feature minimizes osmotic stress on cells and organelles, preserving their structural and functional integrity during separation.[3] Furthermore, its low toxicity and metabolic inertness ensure that the isolated materials are suitable for downstream applications, from functional assays to "omics" analyses.[2][4]
Physicochemical Properties of this compound
The efficacy of this compound as a separation medium is rooted in its distinct physicochemical properties. A comprehensive understanding of these characteristics is essential for designing and optimizing separation protocols.
Data Presentation: Quantitative Properties
The following tables summarize the key quantitative data for this compound, providing a basis for comparison with other commonly used density gradient media.
Table 1: Physicochemical Properties of this compound Solutions
| Concentration (% w/v) | Density (g/mL) at 20°C | Viscosity (mPa·s) at 20°C | Osmolality (mOsm/kg H₂O) |
| 10 | 1.051 | 1.3 | ~290 |
| 20 | 1.105 | 2.3 | ~290 |
| 30 | 1.158 | 4.4 | ~290 |
| 40 | 1.211 | 8.8 | ~290 |
| 50 | 1.264 | 19.5 | ~290 |
| 60 (OptiPrep™) | 1.320 | 40.0 | ~290 |
Data compiled from various sources. Note that commercially available this compound solutions, such as OptiPrep™, are typically 60% (w/v) and can be diluted to achieve the desired density and concentration.
Table 2: Comparison of Common Density Gradient Media
| Medium | Chemical Nature | Osmolality | Toxicity | Key Advantages | Key Disadvantages |
| This compound | Non-ionic, iodinated dimer | Iso-osmotic | Low | Preserves cell viability and morphology | Higher cost |
| Sucrose | Disaccharide | Hyper-osmotic | Low | Inexpensive, well-established | Can cause cellular dehydration and shrinkage |
| Ficoll™ | Neutral, highly branched polymer of sucrose | Low osmolality | Low | Gentle on cells | High viscosity, potential for contamination |
| Percoll™ | Colloidal silica particles coated with PVP | Low osmolality | Low | Forms self-generated gradients | Can interfere with some enzyme assays |
| Cesium Chloride (CsCl) | Salt | Very high | High | High-resolution separation of nucleic acids | Corrosive, toxic to cells |
Experimental Protocols: A Practical Guide
The versatility of this compound allows for its use in a wide array of separation protocols. Below are detailed methodologies for the isolation of various biological materials.
Isolation of Extracellular Vesicles (EVs), including Exosomes
This protocol is designed for the high-purity isolation of exosomes from cell culture supernatant or other biological fluids.
Protocol:
-
Pre-clearance of sample: Centrifuge the initial sample at increasing speeds (e.g., 300 x g for 10 min, 2,000 x g for 10 min, and 10,000 x g for 30 min) to remove cells, dead cells, and cellular debris.
-
Enrichment of EVs: Ultracentrifuge the cleared supernatant at 100,000 x g for 70 minutes to pellet the crude EV fraction. Resuspend the pellet in a suitable buffer (e.g., PBS).
-
Preparation of this compound Gradient: Prepare a discontinuous gradient by carefully layering solutions of decreasing this compound concentration (e.g., 40%, 20%, 10%, and 5%) in an ultracentrifuge tube.
-
Loading and Centrifugation: Layer the resuspended EV sample on top of the gradient. Centrifuge at 100,000 x g for 18 hours.
-
Fraction Collection: Carefully collect fractions from the top or bottom of the tube. Exosomes are typically found at a density of approximately 1.10 g/mL.
-
Analysis: Analyze the collected fractions for exosome-specific markers (e.g., CD63, CD81) by Western blotting or other methods.
Subcellular Fractionation: Isolation of Mitochondria
This protocol outlines the isolation of mitochondria from cultured mammalian cells, a critical step for studying mitochondrial function and proteomics.
Protocol:
-
Cell Lysis: Harvest cultured cells and resuspend them in an ice-cold homogenization buffer. Lyse the cells using a Dounce homogenizer or other mechanical disruption method.
-
Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Enrichment of Crude Mitochondria: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the crude mitochondrial fraction.
-
This compound Gradient Preparation: Prepare a continuous or discontinuous this compound gradient (e.g., 15-40%) in an ultracentrifuge tube.
-
Loading and Centrifugation: Resuspend the crude mitochondrial pellet and layer it onto the this compound gradient. Centrifuge at high speed (e.g., 40,000 x g for 60 minutes).
-
Fraction Collection and Analysis: Collect the band corresponding to purified mitochondria. Assess purity by assaying for mitochondrial marker enzymes and the absence of markers for other organelles.
Cell Separation: Isolation of Mononuclear Cells from Peripheral Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs), including lymphocytes and monocytes, which is a fundamental technique in immunology.
Protocol:
-
Blood Dilution: Dilute whole blood with an equal volume of a balanced salt solution.
-
Layering over this compound Solution: Carefully layer the diluted blood over a solution of this compound with a density of 1.077 g/mL.
-
Centrifugation: Centrifuge at 400-500 x g for 30 minutes at room temperature with the centrifuge brake off.
-
Collection of PBMCs: After centrifugation, a distinct layer of mononuclear cells will be visible at the interface between the plasma and the this compound solution. Carefully aspirate this layer.
-
Washing: Wash the collected cells multiple times with a balanced salt solution to remove platelets and the this compound medium.
-
Cell Counting and Viability Assessment: Resuspend the final cell pellet and determine the cell count and viability using a hemocytometer and a viability stain such as trypan blue.
Visualizing Biological Processes and Workflows
The application of this compound-based separations is instrumental in elucidating complex biological pathways and experimental workflows. The following diagrams, created using the DOT language, illustrate these concepts.
Signaling Pathway: EGFR Signaling and Endocytosis
The epidermal growth factor receptor (EGFR) signaling pathway is a classic example of a pathway that is heavily reliant on subcellular compartmentalization. This compound density gradient centrifugation is a powerful tool to separate different endosomal populations to study the trafficking and signaling fate of activated EGFR.
Caption: EGFR signaling pathway and endocytic trafficking.
Experimental Workflow: Subcellular Fractionation using this compound Gradient
The following diagram illustrates a typical workflow for the separation of subcellular organelles using this compound density gradient centrifugation.
Caption: Workflow for subcellular organelle isolation.
Conclusion: The Enduring Impact of this compound
This compound has firmly established itself as a cornerstone of modern separation science. Its development addressed a critical need for a gentle, iso-osmotic medium that preserves the integrity of biological samples. From fundamental cell biology research to the development of viral vectors for gene therapy, the applications of this compound are vast and continue to expand. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this remarkable separation medium, paving the way for new discoveries and advancements in the life sciences. As research delves deeper into the complexities of the cellular world, the precision and reliability offered by this compound will undoubtedly remain indispensable.
References
- 1. atbutterflies.com [atbutterflies.com]
- 2. This compound: a nonionic iso-osmotic centrifugation medium for the formation of self-generated gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcellular fractionation of human eosinophils: isolation of functional specific granules on isoosmotic density gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to Iodixanol: Structure, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Iodixanol, a non-ionic, dimeric, hexa-iodinated radiographic contrast agent. Its unique properties make it an invaluable tool in both clinical diagnostics and a wide array of research applications, from the separation of biological materials to the study of cellular pathways. This document details its chemical structure, physicochemical properties, and established experimental protocols.
Core Chemical and Structural Information
This compound is a complex organic molecule notable for its six iodine atoms, which provide its radiopacity, and its numerous hydrophilic hydroxyl groups that ensure its solubility in aqueous solutions.[1] It is classified as a non-ionic dimer, meaning it consists of two linked tri-iodinated benzene rings and carries no net electrical charge.[1][2] This structure is key to its iso-osmolar nature in physiological solutions.[3][4]
Chemical Identity and Formula
The fundamental chemical identifiers and formula for this compound are summarized below, providing a quick reference for researchers.
| Identifier | Value |
| Chemical Name | 5,5'-((2-hydroxypropane-1,3-diyl)bis(acetylazanediyl))bis(N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) |
| IUPAC Name | 5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
| Synonyms | Visipaque, OptiPrep™, Indixanol |
| CAS Number | 92339-11-2 |
| Molecular Formula | C₃₅H₄₄I₆N₆O₁₅ |
| Molecular Weight | 1550.18 g/mol |
| Elemental Analysis | C: 27.12%, H: 2.86%, I: 49.12%, N: 5.42%, O: 15.48% |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application both as a contrast agent and as a density gradient medium. Its high density, water solubility, and low osmolality are particularly significant.
| Property | Value |
| Appearance | Off-white to white solid powder |
| Melting Point | 262-267°C (decomposes) |
| Boiling Point | 1250.9 ± 65.0 °C (Predicted) |
| Density | ~1.32 g/cm³ (as OptiPrep™ solution) |
| Solubility | Freely soluble in water; Sparingly soluble in methanol; Practically insoluble in methylene chloride |
| Osmolality | Iso-osmolar with blood (290 mOsm/kg H₂O) |
| Storage Conditions | Store at 2-8°C (Refrigerator) or -20°C for long-term storage, protected from light |
Research Applications and Experimental Protocols
Beyond its clinical use in angiography, this compound is widely used in research laboratories under the trade name OptiPrep™. It serves as a density gradient medium for the purification of cells, viruses, and subcellular organelles. Its non-ionic and iso-osmotic nature makes it gentle on biological structures, preserving their viability and integrity.
Application: Isolation of Viable Cells by Density Gradient Centrifugation
This compound gradients are highly effective for separating different cell populations based on their buoyant density. A common application is the separation of viable cells from dead cells and debris in a cell culture preparation.
References
- 1. Lipoprotein separation in a novel this compound density gradient, for composition, density, and phenotype analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Biotherapeutic Targets of Contrast-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of senescent cells by this compound (OptiPrep) density gradient‐based separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eppendorf.com [eppendorf.com]
The Principle of Iso-Osmotic Separation Using Iodixanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iodixanol has emerged as a superior density gradient medium for the separation of biological materials, owing to its unique iso-osmotic and non-toxic properties. This technical guide delves into the core principles of iso-osmotic separation using this compound, providing a comprehensive overview of its physicochemical characteristics, and detailed protocols for its application in the purification of viruses, extracellular vesicles (EVs), and various cell types. Through the use of structured data, detailed experimental workflows, and visual diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement this compound-based separation techniques in their work.
Core Principles of Iso-Osmotic Separation with this compound
This compound is a nonionic, dimeric, iodinated density gradient medium that offers significant advantages over traditional media like sucrose and cesium chloride (CsCl).[1] The fundamental principle of separation lies in subjecting a sample to centrifugation within a gradient of this compound. This process, known as density gradient centrifugation or buoyant density ultracentrifugation, separates particles based on their size, shape, and density.
The key advantage of this compound is its ability to form solutions that are iso-osmotic, meaning they have the same osmotic pressure as physiological fluids.[2][3][4] This is a stark contrast to hyper-osmotic solutions formed by sucrose and CsCl, which can cause cellular damage and alter the morphology and function of isolated particles.[1] this compound's low osmolality is a result of its dimeric structure. Furthermore, this compound is non-toxic to cells and metabolically inert, allowing for the recovery of highly viable and functional biological materials.
The separation process can be visualized as follows:
Physicochemical Properties of this compound
This compound's utility as a density gradient medium is rooted in its distinct physicochemical properties. A sterile, 60% (w/v) aqueous solution of this compound, commercially available as OptiPrep™, has a density of 1.320 ± 0.001 g/mL. Being a non-ionic dimer, it has a low osmolality, and its solutions can be made iso-osmotic with biological fluids. It is highly hydrophilic and freely soluble in water.
| Property | Value | Reference |
| Chemical Formula | C35H44I6N6O15 | |
| Molecular Weight | 1550.2 g/mol | |
| Density (60% w/v solution) | 1.320 ± 0.001 g/mL | |
| Osmolality | Can be made iso-osmotic at all useful densities | |
| Viscosity | Lower than or equal to iohexol (350 mg I/ml) | |
| Solubility in Water | Freely soluble | |
| Toxicity | Non-toxic to mammalian cells |
Applications in Research and Drug Development
This compound density gradients are versatile and have been successfully employed for the purification of a wide range of biological materials.
Virus Purification
This compound is an effective medium for the purification of various viruses, including adeno-associated virus (AAV), human respiratory syncytial virus (hRSV), and retroviruses. The iso-osmotic nature of this compound helps to preserve the integrity and infectivity of the virus particles, often resulting in higher yields of infectious virions compared to methods using CsCl or sucrose. For instance, the use of this compound for hRSV purification increased the virus yield up to 69%.
Extracellular Vesicle (EV) Isolation
The isolation of high-purity extracellular vesicles, including exosomes, from complex biological fluids like blood plasma is a significant challenge due to contamination with lipoproteins and proteins like albumin. This compound density gradient ultracentrifugation has been shown to effectively separate EVs from these contaminants. Combining this technique with other methods like bind-elute chromatography can yield highly pure EV preparations.
Cell and Organelle Separation
This compound gradients are also used for the separation of different cell types and subcellular organelles. This includes the isolation of nuclei from tissue, senescent cells, and various organelles. The gentle, non-toxic nature of this compound is particularly advantageous for isolating viable cells for downstream applications.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound-based separation.
General Workflow for this compound Gradient Preparation and Centrifugation
The preparation of a discontinuous (step) or continuous this compound gradient is a critical first step. The specific concentrations and volumes will vary depending on the application.
Protocol for Adeno-Associated Virus (AAV) Purification
This protocol is adapted from established methods for purifying AAV of any serotype.
Materials:
-
60% this compound solution (e.g., OptiPrep™)
-
1 M NaCl in PBS-MK buffer
-
1X PBS-MK buffer
-
Phenol red (optional, for visualization)
-
Ultracentrifuge tubes (e.g., QuickSeal tubes)
-
Syringes and needles
Procedure:
-
Prepare this compound Gradient Solutions:
-
15% this compound: Mix 4.5 mL of 60% this compound with 13.5 mL of 1 M NaCl/PBS-MK buffer. The 1M NaCl in this layer helps to destabilize ionic interactions.
-
25% this compound: Mix 5 mL of 60% this compound with 7 mL of 1X PBS-MK buffer. Add phenol red for visualization if desired.
-
40% this compound: Mix 6.7 mL of 60% this compound with 3.3 mL of 1X PBS-MK buffer.
-
60% this compound: Use the stock 60% solution. This serves as a cushion for the genome-containing virions.
-
-
Layer the Gradient: Carefully underlay each solution into an ultracentrifuge tube, starting with the 60% layer at the bottom, followed by 40%, 25%, and 15%.
-
Load Sample: Gently add up to 5 mL of clarified AAV supernatant on top of the gradient.
-
Centrifugation: Centrifuge at 350,000 x g for 90 minutes at 10°C.
-
Fraction Collection: Puncture the bottom of the tube and collect fractions of 0.5 to 1 mL. The AAV particles will typically be found at the 40-60% interface.
| Parameter | Value | Reference |
| Centrifugation Speed | 350,000 x g | |
| Centrifugation Time | 90 minutes | |
| Temperature | 10°C | |
| AAV Location | 40-60% this compound interface |
Protocol for Extracellular Vesicle (EV) Isolation from Blood Plasma
This protocol is based on a method for isolating high-purity EVs from blood plasma.
Materials:
-
This compound solutions (10%, 30%, 50%)
-
Platelet-free plasma (PFP)
-
Ultracentrifuge and rotor
Procedure:
-
Prepare the Gradient: In an ultracentrifuge tube, layer the this compound solutions, starting with the 50% solution at the bottom, followed by 30%, and then 10%.
-
Load Sample: Carefully place the platelet-free plasma sample on top of the 10% this compound layer.
-
Ultracentrifugation: Centrifuge at 120,000 x g for 24 hours.
-
Fraction Collection: Collect fractions from the top to the bottom of the gradient for further analysis.
| Parameter | Value | Reference |
| Centrifugation Speed | 120,000 x g | |
| Centrifugation Time | 24 hours | |
| Gradient Layers | 10%, 30%, 50% this compound |
Conclusion
This compound provides a powerful and gentle method for the iso-osmotic separation of a wide array of biological materials. Its non-toxic and iso-osmotic properties ensure the preservation of the structural and functional integrity of the isolated particles, making it an invaluable tool in research, diagnostics, and the development of therapeutics. By understanding the core principles and following established protocols, researchers can leverage the benefits of this compound to achieve high-purity separations for a variety of downstream applications.
References
An In-depth Technical Guide to Iodixanol Density Gradients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive introduction to the principles and applications of Iodixanol density gradients, a powerful tool for the purification of biological materials. Developed for both novice and experienced users, this document details the core concepts, experimental protocols, and technical specifications necessary for the successful implementation of this technique in a laboratory setting.
Core Principles of this compound Density Gradient Centrifugation
Density gradient centrifugation is a widely used laboratory technique to separate particles based on their size, shape, and density. When a sample is centrifuged within a column of liquid that gradually increases in density from top to bottom (a density gradient), its components will migrate through the gradient until they reach a point where their own density matches that of the surrounding medium—a point known as their isopycnic position.
This compound, a non-ionic, iodinated density gradient medium, offers significant advantages over traditional media like sucrose or cesium chloride. A key feature of this compound is its ability to form iso-osmotic solutions at all densities, which minimizes osmotic stress on biological samples and helps preserve their morphological and functional integrity.[1][2][3] Marketed under the brand name OptiPrep™, it is a sterile and endotoxin-tested solution of 60% (w/v) this compound in water, with a density of 1.32 g/mL.[4][5]
Key Advantages of this compound:
-
Iso-osmotic: Prevents osmotic dehydration or swelling of cells and organelles.
-
Non-toxic: Ensures high viability and functionality of purified biological materials.
-
Metabolically Inert: Does not interfere with downstream enzymatic assays or cellular processes.
-
Self-forming Gradients: Can form gradients in situ during centrifugation, simplifying experimental setup.
-
Low Viscosity: Compared to sucrose solutions of similar density, facilitating faster particle separation.
Physical Properties of this compound
The performance of a density gradient is critically dependent on the physical properties of the medium. The following table summarizes the key physical characteristics of this compound solutions.
| Property | Value | Reference |
| Stock Solution Concentration | 60% (w/v) this compound | |
| Density of Stock Solution | 1.320 ± 0.001 g/mL | |
| Molecular Weight | 1550 Da | |
| Osmolality of Stock Solution | ~170 mOsm | |
| Endotoxin Levels | < 1.0 EU/mL |
To aid in the design of specific gradients, the table below provides the calculated densities of various concentrations of this compound when diluted with a standard laboratory buffer.
| This compound Concentration (% v/v) | Density (g/mL) |
| 5 | ~1.03 |
| 10 | ~1.06 |
| 15 | ~1.09 |
| 20 | ~1.12 |
| 25 | ~1.15 |
| 30 | ~1.18 |
| 40 | ~1.23 |
| 50 | ~1.28 |
| 60 | 1.32 |
Note: These are approximate densities and may vary slightly depending on the diluent used.
Experimental Protocols
Preparation of Discontinuous (Step) Gradients
Discontinuous gradients are formed by carefully layering solutions of decreasing this compound concentration on top of one another in a centrifuge tube. This method is straightforward and is commonly used for the purification of specific particle types that band at the interface between two layers.
Protocol for Purification of Extracellular Vesicles (EVs):
-
Prepare this compound Solutions: From a 60% (w/v) this compound stock solution, prepare 40%, 20%, 10%, and 5% (v/v) solutions by diluting with an appropriate buffer (e.g., PBS or Tris-HCl with sucrose).
-
Layer the Gradient: In an ultracentrifuge tube, carefully layer 3 mL of the 40% solution, followed by 3 mL of the 20% solution, and then 3 mL of the 10% solution.
-
Add Sample: On top of the 10% layer, add 2.5 mL of the 5% solution. Finally, gently overlay 0.5 mL of the crude vesicle suspension on top of the 5% layer.
-
Ultracentrifugation: Centrifuge at 100,000 x g for 18 hours at 4°C.
-
Fraction Collection: Carefully collect 1 mL fractions from the bottom of the tube using a fraction recovery system. EVs typically band at a density of 1.128–1.174 g/mL.
Preparation of Continuous Gradients
Continuous gradients provide a smooth density transition, which is ideal for separating particles with very similar densities. These can be formed using a gradient mixer or by allowing a step gradient to diffuse over time.
Protocol for General Purpose Continuous Gradient:
-
Prepare 'Light' and 'Heavy' Solutions: Prepare two solutions of this compound at the desired starting and ending concentrations for your gradient (e.g., 10% and 30%).
-
Use a Gradient Mixer: Connect the two chambers of a gradient mixer, placing the 'light' solution in the reservoir chamber and the 'heavy' solution in the mixing chamber.
-
Pour the Gradient: With gentle stirring in the mixing chamber, open the valve between the chambers and the outlet to the centrifuge tube. The solution flowing out will have a continuously increasing density.
-
Sample Loading: Gently layer the sample on top of the prepared gradient.
-
Centrifugation: Centrifuge at the appropriate speed and time for the sample being separated.
-
Fraction Collection: Collect fractions from the top or bottom of the tube.
Purification of Adeno-Associated Virus (AAV)
This compound gradients are highly effective for purifying AAV, separating full capsids from empty ones.
Protocol for AAV Purification:
-
Prepare this compound Steps: Prepare 15%, 25%, 40%, and 60% this compound solutions. The 15% solution should contain 1M NaCl to reduce ionic interactions.
-
Layer the Gradient: In a QuickSeal tube, layer the 60%, 40%, and 25% solutions.
-
Load Lysate: Carefully add the clarified cell lysate containing the AAV on top of the gradient.
-
Centrifugation: Centrifuge at 350,000 x g for 90 minutes at 10°C.
-
Collect Virus Band: The AAV will form a visible band at the interface of the 40% and 60% layers. This band is carefully extracted using a syringe.
Applications in Research and Drug Development
This compound density gradients are a versatile tool with a wide range of applications:
-
Virology: Purification of various viruses, including lentiviruses, retroviruses, and AAV, with high retention of infectivity.
-
Extracellular Vesicle Research: Isolation of high-purity exosomes and other EVs from cell culture supernatant and biological fluids.
-
Cell Biology: Separation of different cell types and subcellular organelles such as mitochondria, nuclei, and peroxisomes.
-
Macromolecule Purification: Isolation of proteins, lipoproteins, and nucleic acids.
-
Drug Delivery System Development: Purification of lipid nanoparticles and other drug carriers.
Conclusion
This compound provides a superior medium for density gradient centrifugation, offering the significant advantages of being iso-osmotic and non-toxic. This ensures the recovery of highly purified, viable, and functional biological materials. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively implement this compound density gradients to advance their work in basic research and therapeutic development.
References
An In-depth Technical Guide to Iodixanol: Safety and Handling in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodixanol, a non-ionic, iso-osmolar contrast agent, is widely utilized in clinical imaging and increasingly in laboratory research as a density gradient medium for the separation of cells, organelles, and macromolecules.[1][2] Its favorable physicochemical properties, including its high density and low osmolality, make it an invaluable tool for various experimental procedures. This guide provides a comprehensive overview of the safety, handling, and core applications of this compound in a laboratory environment. It includes detailed information on its physicochemical properties, toxicological data, step-by-step experimental protocols for density gradient centrifugation, and an exploration of its effects on cellular signaling pathways.
Physicochemical and Safety Data
A thorough understanding of the properties and potential hazards of this compound is paramount for its safe use in a research setting. The following tables summarize key quantitative data regarding its physicochemical characteristics, stability, and toxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₄I₆N₆O₁₅ | [3] |
| Molecular Weight | 1550.18 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 262-267 °C (decomposes) | |
| Solubility in Water | > 1 g/mL at 4°C | |
| Density | 2.08 g/cm³ at 20°C | |
| log Pow | 0.7 | |
| pH (320 mgI/ml solution) | 7.2-7.6 | |
| Osmolality (290 mOsm/kg H₂O) | Iso-osmolar with blood |
Table 2: Stability and Storage of this compound
| Condition | Stability Information | Reference |
| Recommended Storage | Store at controlled room temperature (20-25°C), protected from light. | |
| Short-term Storage (days to weeks) | Dry, dark, and at 0 - 4°C. | |
| Long-term Storage (months to years) | -20°C. | |
| Heating | Can be heated to 37°C for up to one month without jeopardizing product quality. | |
| Freezing | Do not freeze; freezing may compromise container closure integrity. | |
| Shelf-life | At least 36 months when stored at room temperature and protected from light. | |
| Incompatibility | Avoid reaction with oxidizing agents. |
Table 3: Toxicological Data for this compound
| Test | Species | Route of Administration | Result (LD₅₀) | Reference |
| Acute Toxicity | Male Mice | Intravenous | 17.9 gI/kg | |
| Female Mice | Intravenous | 16.2 gI/kg | ||
| Male Rats | Intravenous | 18.8 gI/kg | ||
| Female Rats | Intravenous | 22.0 gI/kg | ||
| Monkeys | Intravenous | > 10.0 gI/kg | ||
| Ecotoxicity (Fish) | Salmo salar | - | LC₅₀ > 1000 mg/L (96 h) | |
| Ecotoxicity (Daphnia) | Daphnia magna | - | EC₅₀ > 2500 mg/L (24 h) | |
| Ecotoxicity (Algae) | Pseudokirchneriella subcapitata | - | EC₅₀ > 3200 mg/L (72 h) |
Laboratory Safety and Handling
Adherence to proper safety protocols is crucial when working with any chemical, including this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Handle with gloves. Nitrile or latex gloves are generally suitable.
-
Body Protection: Wear a laboratory coat.
Handling Procedures
-
Avoid inhalation of dust if handling the powdered form.
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Spill Management
-
Minor Spills:
-
Wear appropriate PPE.
-
If it is a powder, avoid generating dust. Dampen with water before sweeping.
-
Use an absorbent material to clean up solutions.
-
Collect the spilled material in a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area.
-
Alert emergency responders.
-
Prevent the spill from entering drains or waterways.
-
Disposal
-
All waste must be handled in accordance with local, state, and federal regulations.
-
This compound should not be discharged into sewers or waterways.
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.
Experimental Protocols
This compound, commercially available as OptiPrep™, is a versatile tool for creating density gradients for the separation of various biological materials.
Preparation of this compound Working Solutions
The following protocol describes the preparation of a 50% (w/v) this compound working solution, which can then be diluted to create various gradient concentrations.
Materials:
-
OptiPrep™ (60% (w/v) this compound solution)
-
Diluent (e.g., PBS, HBSS, or specific homogenization buffer)
-
Sterile conical tubes
-
Pipettes and sterile tips
Procedure:
-
To prepare a 50% (w/v) this compound solution, mix 5 volumes of OptiPrep™ with 1 volume of the desired diluent.
-
For example, to make 6 mL of a 50% solution, mix 5 mL of OptiPrep™ with 1 mL of diluent.
-
Mix gently but thoroughly by inverting the tube. Avoid vortexing to prevent bubble formation.
-
This working solution can be further diluted with your buffer to create the desired gradient percentages.
Protocol for Isolation of Nuclei from Frozen Tissue
This protocol is adapted for the isolation of high-quality nuclei for downstream applications such as single-cell sequencing.
Materials:
-
Frozen tissue (20-50 mg)
-
Pre-chilled Dounce homogenizer with loose ("A") and tight ("B") pestles
-
Homogenization Buffer (HB): Prepare a 1x solution containing appropriate salts, buffers, and protease inhibitors.
-
This compound solutions: 25%, 30%, and 40% (w/v) in HB.
-
Swinging bucket centrifuge (pre-chilled to 4°C)
-
Microcentrifuge tubes
Procedure:
-
Place the frozen tissue in a pre-chilled Dounce homogenizer containing 1 mL of cold 1x HB.
-
Homogenize with ~10 strokes of the loose "A" pestle, followed by ~15-20 strokes of the tight "B" pestle, until the tissue is fully dissociated.
-
Filter the homogenate through a 40 µm cell strainer into a microcentrifuge tube.
-
Pellet the nuclei by centrifuging at 350-500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and resuspend the nuclei pellet in 400 µL of 1x HB.
-
Add 400 µL of 50% this compound solution to the nuclei suspension to achieve a final concentration of 25% this compound. Mix well by pipetting.
-
Carefully layer 600 µL of 30% this compound solution under the 25% mixture.
-
Then, layer 600 µL of 40% this compound solution under the 30% mixture to create a discontinuous gradient.
-
Centrifuge in a pre-chilled swinging bucket centrifuge at 3,000 x g for 20 minutes at 4°C with the brake off.
-
After centrifugation, a white band of nuclei will be visible at the 30%-40% interface.
-
Carefully aspirate the upper layers, then collect the nuclei band with a pipette.
-
The isolated nuclei can be washed and resuspended in an appropriate buffer for downstream applications.
Protocol for Separation of Senescent Cells
This protocol allows for the enrichment of senescent cells based on their altered density.
Materials:
-
Mixed population of senescent and non-senescent cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solutions with densities of 1.03, 1.06, 1.08, and 1.13 g/mL prepared in cell culture medium.
-
Centrifuge tubes
-
Centrifuge with a swinging bucket rotor
Procedure:
-
Prepare a discontinuous gradient by carefully layering the this compound solutions in a centrifuge tube from highest to lowest density: 1.13 g/L, 1.08 g/L, and 1.03/1.06 g/L.
-
Trypsinize and pellet the cell mixture.
-
Resuspend the cell pellet in normal cell culture medium and carefully layer it on top of the gradient.
-
Centrifuge at 800 x g for 30 minutes.
-
After centrifugation, different cell populations will be separated into distinct layers:
-
Senescent cells: between the cell medium and the 1.03/1.06 g/L layer.
-
Live non-senescent cells: between the 1.03/1.06 g/L and 1.08 g/L layers.
-
Dead cells: within the 1.13 g/L layer.
-
-
Carefully aspirate and collect the desired cell fraction.
Cellular Effects and Signaling Pathways
While generally considered biocompatible, high concentrations of this compound can induce cellular stress, particularly in endothelial and renal tubular cells. Understanding these effects is crucial for interpreting experimental results where cells are exposed to this compound.
This compound-Induced Oxidative Stress in Endothelial Cells
Exposure of endothelial cells to this compound can trigger a signaling cascade leading to oxidative stress. This involves the activation of Protein Kinase C (PKC), which in turn activates NADPH oxidase (NOX), a major source of cellular reactive oxygen species (ROS). This can lead to endothelial nitric oxide synthase (eNOS) dysregulation, further contributing to endothelial dysfunction.
Caption: this compound-induced oxidative stress pathway in endothelial cells.
This compound-Induced Apoptosis and Mitochondrial Dysfunction
High concentrations of this compound can induce apoptosis, primarily through the intrinsic or mitochondrial pathway. This involves mitochondrial damage, which can lead to the release of pro-apoptotic factors. Studies have shown that this compound can lead to an increase in the expression of pro-apoptotic proteins like Bad and Bim, and the activation of initiator caspase-9 and effector caspase-3.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Density Gradient Centrifugation
The following diagram illustrates a generalized workflow for separating biological materials using an this compound density gradient.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of this compound by dendritic cells increases the cellular response in delayed allergic reactions to contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impaired activation of caspase cascade during cell death induced by newly synthesized singlet oxygen generator, 1-buthylnaphthalene-4-propionate endoperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cell Separation Using Iodixanol
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for separating cells and subcellular components using Iodixanol, a non-ionic, iso-osmotic density gradient medium. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively implement this versatile separation technique.
Introduction to this compound
This compound is a dimeric, iodinated compound widely used in biomedical research for the purification of cells, organelles, viruses, and macromolecules.[1][2] Marketed commonly as OptiPrep™, it is a sterile, endotoxin-tested 60% (w/v) solution of this compound in water with a density of 1.320 g/mL.[3][4]
Core Properties of this compound:
-
Iso-osmotic: Unlike hypertonic solutions like sucrose or cesium chloride (CsCl), this compound solutions can be made iso-osmotic at all useful densities by diluting the stock solution with iso-osmotic media (e.g., buffered saline or cell culture medium).[2] This is a critical advantage as it prevents osmotic stress, cell shrinkage, or swelling, thereby preserving cell viability and morphological integrity during separation.
-
Non-toxic: Having been developed as an X-ray contrast agent for clinical use, this compound is rigorously tested, non-toxic to mammalian cells, and metabolically inert. This ensures that the isolated cells remain functional and suitable for downstream applications, including cell culture.
-
Low Viscosity: Compared to other gradient media, this compound solutions have relatively low viscosity, which facilitates faster particle sedimentation and shorter centrifugation times.
-
Flexibility: this compound can be used to form both continuous and discontinuous (step) density gradients, offering versatility for various separation needs. It is also capable of forming self-generating gradients during ultracentrifugation.
The Principle of Density Gradient Centrifugation
Density gradient centrifugation is a technique used to separate particles—such as cells or organelles—based on their size, shape, and, most importantly, their buoyant density. When a sample containing a mixed population of cells is layered onto an this compound gradient and subjected to centrifugal force, the cells migrate through the gradient until they reach a point where their own density equals the density of the surrounding medium. This is known as their isopycnic position. At this point, the net force on the cells becomes zero, and they form a distinct band.
Cells with different buoyant densities will band at different positions within the gradient, allowing for their effective separation. For instance, viable cells typically have a higher density than non-viable cells, and different cell types (e.g., lymphocytes vs. granulocytes, or senescent vs. non-senescent cells) can also differ in density.
Figure 1: Core principle of density gradient centrifugation.
Advantages of this compound Over Other Media
This compound offers significant advantages compared to traditional density gradient media like Ficoll-Paque®, Percoll®, and sucrose.
| Feature | This compound (OptiPrep™) | Ficoll-Paque® | Percoll® | Sucrose |
| Osmolality | Iso-osmotic at all densities | Hyper-osmotic | Iso-osmotic | Highly Hyper-osmotic |
| Toxicity | Non-toxic, clinically tested | Low toxicity | Can be toxic if not removed | Non-toxic but causes dehydration |
| Endotoxin | Routinely tested, very low levels (<0.13 EU/ml) | Not typically specified | Not typically specified | Not typically specified |
| Sterility | Supplied as a sterile solution | Supplied as a sterile solution | Must be autoclaved | Must be autoclaved |
| Gradient Type | Continuous or Discontinuous | Discontinuous (fixed density) | Continuous or Discontinuous | Continuous or Discontinuous |
| Applications | Cells, organelles, viruses, macromolecules | Primarily for mononuclear cells | Cells, organelles, viruses | Organelles, viruses |
Studies comparing this compound with Ficoll for pancreatic islet purification have shown that this compound can yield a higher number of pure, viable, and functional islets. This is often attributed to the gentler, iso-osmotic conditions provided by this compound gradients.
Key Applications and Experimental Protocols
This compound's versatility makes it suitable for a wide range of cell separation applications.
Isolating high-quality nuclei is crucial for single-nucleus sequencing techniques (snRNA-seq, snATAC-seq). This compound gradients provide a cost-effective and efficient method for purifying nuclei away from cellular debris.
Figure 2: Workflow for isolating nuclei using an this compound gradient.
Protocol: Nuclei Isolation with a Discontinuous this compound Gradient
-
Preparation: Pre-chill centrifuges, dounce homogenizers, and all tubes to 4°C. Prepare this compound solutions (e.g., 25%, 30%, 40%) using a suitable homogenization buffer.
-
Homogenization: Place 20-50 mg of frozen tissue in a pre-chilled dounce homogenizer with 1 mL of cold homogenization buffer. Homogenize with loose (A) and tight (B) pestles (~10-15 strokes each) until tissue is dissociated.
-
Initial Pelleting: Filter the homogenate into a tube and centrifuge at 350 x g for 5 minutes at 4°C to pellet the nuclei.
-
Gradient Preparation:
-
Resuspend the nuclei pellet in a solution to achieve a final concentration of 25% this compound.
-
Carefully layer 600 µL of 30% this compound solution under the 25% mixture.
-
Carefully layer 600 µL of 40% this compound solution under the 30% mixture.
-
-
Gradient Centrifugation: Place the tube in a swinging bucket centrifuge and spin at 3,500 x g for 20 minutes at 4°C with the brake turned off.
-
Collection: A distinct white band of pure nuclei should be visible at the interface between the 30% and 40% layers. Carefully aspirate the upper layers and collect the nuclei band.
-
Final Steps: The collected nuclei can be filtered and resuspended in a suitable buffer for downstream applications like counting or sequencing.
Chemotherapy can induce senescence in cancer cells, but this process is often inefficient, resulting in a mixed population of senescent and non-senescent cells. This compound gradients can be used to enrich the senescent cell population for further study. Senescent cells are often larger and have altered density, which enables their separation.
Protocol: Enrichment of Senescent Cells
This protocol was optimized for doxorubicin (DXR)-induced senescent hepatocellular carcinoma (HCC) cells.
-
Cell Preparation: Treat cells with an inducing agent (e.g., 100 nmol/L DXR for 48 hours followed by a washout period). Harvest the mixed population of cells by trypsinization.
-
Gradient Preparation: Prepare a discontinuous gradient in a centrifuge tube by layering different concentrations of this compound (e.g., specific percentages tailored to the cell type, often determined empirically).
-
Loading and Centrifugation: Layer the cell suspension on top of the gradient. Centrifuge the tubes (e.g., at 1500 x g for 20 minutes).
-
Fraction Collection: Collect the distinct cell layers formed at the interfaces of the gradient. Senescent cells will be enriched in a specific fraction based on their density.
-
Analysis: Analyze the collected fractions for markers of senescence, such as β-galactosidase staining, proliferation assays (EdU staining), and DNA damage markers (γH2A.X foci), to confirm enrichment.
Quantitative Outcomes for Senescent Cell Separation
| Marker | Unseparated Cells (DXR-treated) | Separated/Enriched Fraction | Enrichment Significance |
| β-galactosidase Positive (HepG2) | ~55% | ~85-90% | P < .05 |
| β-galactosidase Positive (Huh-7) | ~70% | ~85-90% | P < .05 |
| Proliferating (EdU+) (HepG2) | ~10% | <1% | P < .001 |
| Proliferating (EdU+) (Huh-7) | ~10% | ~3% | P < .001 |
| γH2A.X Positive (HepG2) | 81% | 87.4% | P < .001 |
| γH2A.X Positive (Huh-7) | 66.5% | 85.1% | P < .001 |
General Protocol and Data Tables
The specific densities and centrifugation parameters must be optimized for each cell type and application. However, a general workflow can be described.
Figure 3: General workflow for preparing a discontinuous gradient.
Table of Common Centrifugation Parameters
| Application | Gradient Type | Centrifugation Force (g) | Time (min) | Temperature (°C) | Rotor Type | Reference |
| Nuclei Isolation | Discontinuous | 3,500 | 20 | 4 | Swinging Bucket | |
| AAV Purification | Discontinuous | 350,000 | 90 | 10 | Fixed-Angle (T70i) | |
| General Cell Lysate | Continuous | 100,000 | 1080 (18 hrs) | 4 | Swinging Bucket (SW41Ti) | |
| Senescent Cells | Discontinuous | 1,500 | 20 | RT | Not Specified |
Note: Parameters vary significantly. High-speed ultracentrifugation is required for smaller particles like viruses and subcellular fractions, while lower speeds are sufficient for whole cells and nuclei.
Conclusion
Cell separation using this compound density gradients is a powerful, gentle, and versatile technique. Its core advantages—maintaining iso-osmotic conditions and non-toxicity—preserve cell viability and function, making it superior to many traditional methods for sensitive applications. By carefully optimizing gradient concentrations and centrifugation parameters, researchers can achieve high-purity isolations of a wide variety of cells and subcellular particles, enabling advanced downstream analysis in basic research and drug development.
References
The Dual Nature of Viscosity: An In-depth Technical Guide to Iodixanol in Research and Development
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physicochemical properties of Iodixanol, with a primary focus on its viscosity. This compound, a non-ionic, dimeric, iso-osmolar contrast medium, is a critical tool in both clinical diagnostics and fundamental research. Its unique viscosity profile, in conjunction with its iso-osmolarity, dictates its behavior and efficacy in applications ranging from radiographic imaging to the delicate separation of cells and macromolecules. Understanding these properties is paramount for optimizing experimental outcomes and developing novel therapeutic strategies.
Physicochemical Properties of this compound
This compound's structure as a hexaiodinated dimer allows it to achieve high iodine concentrations necessary for X-ray attenuation while maintaining an osmolality equal to that of blood (approximately 290 mOsm/kg H₂O).[1][2] This iso-osmotic nature is a significant advantage, reducing osmotic stress on cells and minimizing patient discomfort during clinical procedures.[3][4] However, this dimeric structure also results in a higher viscosity compared to monomeric, low-osmolar contrast media (LOCM).[5]
Viscosity is a measure of a fluid's resistance to flow. In the context of this compound, it is a critical parameter that is influenced by both concentration and temperature. As the concentration of this compound increases, so does its viscosity. Conversely, warming the solution, for instance to body temperature (37°C), significantly reduces its viscosity, which has important implications for its administration.
Data Presentation: Quantitative Analysis
The following tables summarize the key physical properties of two common clinical formulations of this compound (Visipaque™).
Table 1: Physical Properties of this compound Solutions
| Property | Concentration: 270 mgI/mL | Concentration: 320 mgI/mL |
| This compound Concentration | 550 mg/mL | 652 mg/mL |
| Osmolality (mOsm/kg H₂O) | 290 | 290 |
| Viscosity at 20°C (mPa·s or cP) | 11.3 - 12.7 | 25.4 - 26.6 |
| Viscosity at 37°C (mPa·s or cP) | 5.8 - 6.3 | 11.4 - 11.8 |
| Density at 20°C (g/mL) | 1.314 | 1.369 |
| Density at 37°C (g/mL) | 1.303 | 1.356 |
Research Implications of this compound's Viscosity
The viscosity of this compound is not merely a physical statistic but a functional characteristic that profoundly impacts its utility and interaction with biological systems.
In Density Gradient Centrifugation
In the laboratory, this compound (often marketed as OptiPrep™) is prized as a density gradient medium for the separation of cells, organelles, viruses, and macromolecules. Its primary advantage over traditional media like sucrose is its ability to form iso-osmotic solutions up to a density of 1.32 g/mL. This prevents osmotic shock and preserves the morphology and function of the separated biological materials. The viscosity of the gradient helps to stabilize the layers and enhance the resolution of separation during centrifugation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medicines.org.uk [medicines.org.uk]
- 3. The effects of the iodinated X-ray contrast media this compound, iohexol, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties and diagnostic use as an x-ray contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viscosity of some contemporary contrast media before and after mixing with whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Iodixanol for Research Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Iodixanol, a non-ionic, dimeric, hexa-iodinated X-ray contrast agent. Understanding these parameters is critical for ensuring the integrity and reliability of this compound in research and drug development applications. This document outlines its chemical properties, degradation pathways, and the effects of various environmental factors on its stability. Detailed methodologies for stability-indicating studies are also presented.
Chemical and Physical Properties of this compound
This compound is a white to off-white, amorphous, and hygroscopic solid that is freely soluble in water.[1] Its high hydrophilicity is attributed to the hydroxyl groups in the dimer linkage and the hydrophilic amide side chains.[1] A key characteristic of this compound is that its solutions can be made isotonic with blood (290 mOsm/kg H₂O) by the addition of electrolytes, which reduces the risk of adverse reactions compared to hypertonic contrast media.[2][3]
Recommended Storage Conditions and Shelf-Life
For research purposes, this compound solutions should be stored at a controlled room temperature, typically between 15°C and 25°C (59°F and 77°F).[4] It is crucial to protect the substance from light, as prolonged exposure to direct sunlight can lead to the release of free iodine, causing the solution to turn yellow. However, this effect is considered negligible during routine daily laboratory use.
When stored under these recommended conditions in either glass or polypropylene containers, this compound has a recommended shelf-life of at least 36 months. For short-term use, heating to body temperature (37°C) is acceptable and even recommended before use; storage at 37°C for up to one month does not compromise the product's quality. Solid this compound is stable for at least four years when stored at -20°C.
Stability Profile and Degradation Pathways
This compound is a highly stable molecule under a wide range of conditions. Forced degradation studies have been conducted to investigate its stability under stressed conditions, including exposure to acid, base, heat, oxygen, and light.
Summary of Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies on this compound in solution.
| Stress Condition | Temperature | Duration | pH | Concentration/Reagent | Decomposition (%) | Reference |
| Thermal | 140°C | 2 days | - | In solution | < 1% | |
| Acidic | 80°C | 5 days | 0.4 | In solution | < 1% | |
| Basic (Moderate) | 20°C | 5 days | 11 | In solution | < 1% | |
| Basic (Extreme) | 60°C | - | 14 | In solution | Initiated cyclization | |
| Oxidative | 100°C | 3 days | - | Oxygen atmosphere | < 1% | |
| Photochemical | - | - | - | UV irradiation | Cleavage of central bridge |
Degradation Pathways
Under extreme stress conditions, this compound can undergo specific degradation reactions.
-
Photodegradation: Exposure to ultraviolet (UV) irradiation can cause cleavage of the central bridge of the this compound dimer via a Norrish Type-II reaction.
-
Alkaline- and Heat-Induced Degradation: In the presence of a strong base (pH 14) and heat (60°C), a cyclization reaction is initiated.
It is important to note that under typical research and storage conditions, these degradation pathways are not significant.
Experimental Protocols for Stability Assessment
The following sections provide detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for subjecting this compound to various stress conditions to evaluate its intrinsic stability.
Objective: To generate potential degradation products and assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound substance or solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Thermostatically controlled oven or water bath
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon arc lamp or a suitable fluorescent lamp)
-
Calibrated radiometer/lux meter
-
Inert, transparent containers (e.g., quartz cuvettes or borosilicate glass vials)
-
Aluminum foil
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 5 days).
-
At predetermined time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to the initial concentration with water.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
At predetermined time points, withdraw samples, neutralize with an appropriate amount of 0.1 M HCl, and dilute to the initial concentration with water.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature for a specified period (e.g., 3 days).
-
At predetermined time points, withdraw samples and dilute to the initial concentration with water.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Thermal Degradation:
-
Place the this compound solution in a thermostatically controlled oven at a high temperature (e.g., 140°C) for a defined period (e.g., 2 days).
-
At predetermined time points, withdraw samples, allow them to cool to room temperature, and dilute as necessary.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Photostability Testing:
-
Expose the this compound solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
This section describes a general High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of this compound and the separation of its degradation products.
Objective: To develop and validate an HPLC method that can accurately measure the concentration of this compound in the presence of its impurities and degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Diluent: Water or a mixture of water and acetonitrile
Method Validation: The stability-indicating nature of the method must be validated according to ICH guidelines. This includes demonstrating specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key workflows and pathways related to the stability of this compound.
Conclusion
This compound is a chemically robust and stable molecule when stored under the recommended conditions of controlled room temperature and protection from light. For research applications, adherence to these storage guidelines is essential to ensure the integrity of the compound and the validity of experimental results. While significant degradation is not expected under normal handling, an understanding of its potential degradation pathways under forced conditions is crucial for the development of stability-indicating analytical methods and for ensuring the quality and safety of this compound-containing formulations. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively manage and assess the stability of this compound.
References
Methodological & Application
Application Notes and Protocols for Isolating Senescent Cells with Iodixanol Gradients
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and tissue homeostasis. The study of senescent cells has been hampered by the difficulty of isolating a pure population from a heterogeneous mixture of cells. This document provides a detailed protocol for the isolation of senescent cells using Iodixanol (OptiPrep™) density gradient centrifugation. This method separates cells based on their buoyant density, effectively enriching the population of senescent cells, which are typically larger and less dense than their proliferating counterparts.
These application notes also include protocols for the identification and characterization of senescent cells using Senescence-Associated β-galactosidase (SA-β-gal) staining and immunofluorescence for key senescence markers.
Key Signaling Pathways in Cellular Senescence
Cellular senescence is primarily regulated by two key tumor suppressor pathways: the p53/p21CIP1/WAF1 pathway and the p16INK4a/pRb pathway. DNA damage, oncogene activation, or other stressors can trigger these pathways, leading to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21CIP1/WAF1 and p16INK4a.[1][2][3] These CDKIs inhibit the activity of cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains active and sequesters E2F transcription factors, thereby halting the cell cycle and inducing senescence.[1]
References
Application Notes and Protocols for Iodixanol Gradient Centrifugation in Cell Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodixanol, a non-ionic, iso-osmotic density gradient medium, is a versatile tool for the separation of a wide range of biological particles, including specific cell types. Marketed commercially as OptiPrep™, its non-toxic nature and ability to form iso-osmotic gradients up to a density of 1.32 g/mL make it an ideal choice for preserving cell viability and function during separation procedures.[1][2][3] This document provides detailed application notes and protocols for the use of this compound gradient centrifugation in the isolation and purification of various specific cell types, presenting quantitative data in structured tables and visualizing workflows for clarity.
The principle of density gradient centrifugation lies in the differential sedimentation of cells through a solution of increasing density.[4] Cells will migrate through the gradient until they reach a point where their own buoyant density matches that of the gradient medium, a point known as the isopycnic point. This allows for the separation of cell populations with differing densities. This compound gradients can be prepared as either continuous or discontinuous (step) gradients to suit the specific separation requirements of the target cell population.
Key Advantages of this compound for Cell Separation:
-
Iso-osmotic: Maintains the physiological osmotic pressure across a wide range of densities, minimizing cell stress and damage.[3]
-
Non-toxic: Ensures high cell viability and preserves cellular functions post-separation.
-
Low Viscosity: Facilitates faster sedimentation of cells compared to traditional sucrose gradients.
-
Sterile and Endotoxin-tested: Commercially available solutions like OptiPrep™ are sterile and tested for endotoxins, making them suitable for cell culture applications.
Application 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) and Monocytes
The separation of mononuclear cells (lymphocytes and monocytes) from other blood components is a fundamental technique in immunology and cell therapy research. This compound gradients offer an effective method for their purification.
Data Presentation: this compound Gradient Parameters for PBMC and Monocyte Isolation
| Parameter | PBMC Isolation (Flotation Method) | Monocyte Purification from Leukocyte-Rich Plasma (LRP) |
| Sample | Whole Blood | Leukocyte-Rich Plasma (LRP) |
| This compound Layers | 1.078 g/mL barrier over a plasma layer adjusted to ~1.095 g/mL | Two-layer discontinuous gradient: 1.068 g/mL and 1.084 g/mL |
| Centrifugation Speed | Not specified | 700 x g |
| Centrifugation Time | Not specified | 30 minutes |
| Temperature | 20°C | 20°C |
| Expected Purity | High | >90% monocytes |
| Reference |
Experimental Protocol: Monocyte Purification from Leukocyte-Rich Plasma (LRP)
This protocol describes the flotation of monocytes through a discontinuous this compound gradient.
Materials:
-
OptiPrep™ (60% w/v this compound)
-
Buffered Saline (e.g., PBS)
-
Leukocyte-Rich Plasma (LRP) prepared from fresh blood
-
15 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Preparation of LRP: Prepare LRP from whole blood by low-speed centrifugation (e.g., 400 x g for 10-15 minutes).
-
Preparation of this compound Gradients:
-
Prepare a 1.084 g/mL this compound solution by diluting OptiPrep™ with buffered saline.
-
Prepare a 1.068 g/mL this compound solution by diluting OptiPrep™ with buffered saline.
-
-
Gradient Formation:
-
Carefully layer 3 mL of the 1.084 g/mL this compound solution into a 15 mL conical tube.
-
Carefully layer 3 mL of the 1.068 g/mL this compound solution on top of the 1.084 g/mL layer.
-
-
Sample Loading:
-
Adjust the density of the LRP to approximately 1.1 g/mL by adding OptiPrep™.
-
Carefully layer the density-adjusted LRP under the two-step gradient.
-
-
Centrifugation: Centrifuge the tubes at 700 x g for 30 minutes at 20°C with the brake off.
-
Cell Collection: Monocytes will float to the interface between the top buffer layer and the 1.068 g/mL layer. Carefully aspirate the monocyte-enriched fraction.
-
Washing: Wash the collected cells with an excess of buffered saline and pellet by centrifugation (e.g., 300 x g for 10 minutes). Resuspend the purified monocytes in the desired medium.
Visualization: Monocyte Purification Workflow
Caption: Workflow for the purification of monocytes from LRP.
Application 2: Isolation of Pancreatic Islets
The purification of pancreatic islets from digested pancreatic tissue is a critical step for islet transplantation and research. This compound gradients provide a gentle and efficient method for this purpose, improving islet recovery rates compared to traditional methods.
Data Presentation: this compound Gradient Parameters for Pancreatic Islet Isolation
| Parameter | Human Islet Isolation | Porcine Islet Purification |
| Sample | Digested Pancreatic Tissue | Digested Pancreatic Tissue |
| This compound Densities | Controlled density gradient, typically with a high-density solution around 1.085-1.105 g/cm³ and a low-density solution of 1.075 g/cm³ | Discontinuous gradient with densities of 1.10 g/mL (loading layer) and 1.09 g/mL (barrier) |
| Centrifugation Speed | 235 x g | Not specified |
| Centrifugation Time | 5 minutes | Not specified |
| Temperature | Not specified | Not specified |
| Key Feature | Density of the gradient is adjusted based on the density of the digested tissue for each isolation. | Islets float to the interface between the University of Wisconsin (UWS) solution and the 1.09 g/mL layer. |
| Reference |
Experimental Protocol: Porcine Islet Purification
This protocol describes a flotation method for purifying porcine islets.
Materials:
-
OptiPrep™ (60% w/v this compound)
-
University of Wisconsin (UWS) solution
-
Digested porcine pancreatic tissue
-
Centrifuge tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Tissue Preparation: Following enzymatic digestion of the pancreas, wash the tissue digest.
-
Preparation of this compound Solutions:
-
Prepare a high-density this compound solution (e.g., 1.10 g/mL) in UWS.
-
Prepare a low-density this compound solution (e.g., 1.09 g/mL) in UWS.
-
-
Sample Loading: Resuspend the pelleted tissue digest in the high-density (1.10 g/mL) this compound solution.
-
Gradient Formation:
-
Place the cell suspension in a centrifuge tube.
-
Carefully overlay the cell suspension with the low-density (1.09 g/mL) this compound solution.
-
Finally, overlay with a layer of UWS.
-
-
Centrifugation: Centrifuge the tubes according to empirically determined optimal conditions.
-
Cell Collection: The islets will float to the interface between the UWS and the 1.09 g/mL this compound layer. The denser acinar cells will remain in the loading zone.
-
Washing: Carefully collect the islet fraction and wash with UWS or culture medium to remove the this compound.
Visualization: Pancreatic Islet Purification Workflow
Caption: Workflow for the purification of pancreatic islets.
Application 3: Isolation of Senescent Hepatocellular Carcinoma (HCC) Cells
This compound gradient centrifugation can be utilized to separate senescent cells from their non-senescent counterparts based on differences in cell size and density.
Data Presentation: this compound Gradient Parameters for Senescent HCC Cell Isolation
| Parameter | HepG2 Cells | Huh-7 Cells |
| Sample | Doxorubicin-induced senescent and non-senescent HepG2 cells | Doxorubicin-induced senescent and non-senescent Huh-7 cells |
| This compound Layers (% OptiPrep) | 10% (to separate senescent cells), 15% (to separate viable small cells), 22-25% (to separate dead cells) | 5% (to separate senescent cells), 15% (to separate viable small cells), 22-25% (to separate dead cells) |
| Centrifugation Speed | 1000 x g | 1000 x g |
| Centrifugation Time | 30 minutes | 30 minutes |
| Temperature | Room Temperature | Room Temperature |
| Cell Collection | Cells from the 10% and medium fractions are collected. | Cells from the 5% and medium fractions are collected. |
| Reference |
Experimental Protocol: Isolation of Senescent HCC Cells
This protocol is adapted for the separation of doxorubicin-induced senescent HCC cells.
Materials:
-
OptiPrep™ (60% w/v this compound)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin or other cell detachment solution
-
15 mL conical centrifuge tubes
-
Centrifuge
Procedure:
-
Cell Preparation: Induce senescence in HCC cells (e.g., with doxorubicin). After the induction period, detach the mixed population of senescent and non-senescent cells using trypsin.
-
Preparation of this compound Solutions:
-
Dilute the 60% OptiPrep™ stock to the required percentages (e.g., 5% or 10%, 15%, and 22-25%) using cell culture medium.
-
-
Gradient Formation:
-
In a 15 mL conical tube, carefully layer 2 mL of the 15% this compound solution.
-
Overlay this with 2 mL of the 5% (for Huh-7) or 10% (for HepG2) this compound solution.
-
Fill the rest of the tube with 3 mL of complete culture medium.
-
-
Sample Loading:
-
Resuspend the cell pellet in 1 mL of 22-25% this compound solution.
-
Carefully underlay this cell suspension beneath the pre-formed gradient.
-
-
Centrifugation: Centrifuge the tube at 1000 x g for 30 minutes at room temperature.
-
Cell Collection:
-
Carefully collect the fractions containing the senescent cells (the 5% or 10% layer and the medium above it).
-
Transfer to a new tube and dilute with PBS.
-
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in fresh culture medium for subsequent experiments.
Visualization: Senescent Cell Separation Workflow
Caption: Workflow for the isolation of senescent cells.
Conclusion
This compound gradient centrifugation is a powerful and versatile technique for the isolation of specific cell types. Its iso-osmotic and non-toxic properties ensure the recovery of viable and functional cells, making it suitable for a wide range of downstream applications in research, diagnostics, and drug development. The protocols provided herein offer a starting point for the purification of various cell populations, and it is recommended to optimize the specific gradient parameters and centrifugation conditions for each unique cell type and application to achieve the best results.
References
Application Notes and Protocols for Self-Forming Iodixanol Gradients in Vertical Rotors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-forming gradients of iodixanol (commonly available as OptiPrep™) offer a simple, reproducible, and rapid method for the fractionation of subcellular organelles, viruses, and macromolecules.[1][2][3][4] This technique is particularly well-suited for use with vertical or near-vertical rotors in ultracentrifuges. Unlike pre-formed gradients that require manual layering, self-forming gradients are generated in situ by the centrifugal field acting on the this compound molecules from an initially uniform solution.[1] This process results in highly reproducible density profiles, making it an invaluable tool for a wide range of applications in cell biology, virology, and proteomics.
The formation and shape of the gradient are dependent on several key factors: the relative centrifugal force (RCF), centrifugation time, temperature, the sedimentation path length of the rotor, and the initial concentration of this compound. By carefully controlling these parameters, researchers can generate a variety of gradient shapes, from approximately linear to sigmoidal, to suit their specific separation needs.
Advantages of Self-Forming this compound Gradients
-
Simplicity and Speed: Eliminates the need for gradient makers, reducing setup time and potential for human error. Useful gradients can be formed in as little as 1 to 4 hours.
-
High Reproducibility: As the gradients are formed by the physical forces of centrifugation, the resulting density profiles are highly consistent between runs when conditions are kept constant.
-
Versatility: The starting concentration of this compound can be easily adjusted to change the density range of the gradient, allowing for the separation of a wide variety of biological particles.
-
Isosmotic Conditions: this compound is a non-ionic, iso-osmotic medium, which helps to preserve the morphology and function of isolated organelles and viruses.
Factors Influencing Gradient Formation
The generation of a self-forming this compound gradient is a dynamic process governed by sedimentation and diffusion. The final shape of the gradient is a function of several interdependent parameters.
Experimental Protocols
General Protocol for Self-Forming this compound Gradients
This protocol provides a general framework for generating self-forming this compound gradients. Specific parameters should be optimized based on the application and the ultracentrifuge/rotor combination being used.
Materials:
-
OptiPrep™ (60% w/v this compound)
-
Homogenization buffer or appropriate buffer for the sample
-
Ultracentrifuge with a vertical or near-vertical rotor (e.g., Beckman VTi65.1, NVT65)
-
Ultracentrifuge tubes compatible with the chosen rotor
Procedure:
-
Prepare the this compound Solution: Dilute the OptiPrep™ stock solution with your homogenization buffer to the desired starting concentration. Common starting concentrations range from 15% to 30% (w/v) this compound.
-
Prepare the Sample: Resuspend the sample (e.g., cell lysate, virus preparation) in the prepared this compound solution.
-
Load the Rotor Tubes: Transfer the sample-iodixanol mixture to the ultracentrifuge tubes. Fill the tubes according to the manufacturer's specifications.
-
Centrifugation: Place the tubes in the vertical or near-vertical rotor and centrifuge at the desired speed and temperature. It is recommended to use a slow acceleration and deceleration profile to minimize disruption of the gradient.
-
Gradient Unloading: After centrifugation, carefully remove the tubes from the rotor. The gradient can be fractionated by tube puncture from the bottom or by upward displacement with a denser solution.
-
Analysis: Analyze the collected fractions for the distribution of the component of interest (e.g., by Western blotting for proteins, plaque assays for viruses, or enzyme activity assays for organelles).
Example Workflow for Subcellular Fractionation
The following diagram illustrates a typical workflow for the isolation of subcellular organelles using a self-forming this compound gradient.
Quantitative Data and Centrifugation Conditions
The following tables summarize various reported conditions for generating self-forming this compound gradients in different rotors. These serve as a starting point for protocol optimization.
Table 1: Centrifugation Conditions in Beckman Vertical and Near-Vertical Rotors
| Rotor | Starting this compound Conc. (% w/v) | RCF (g_av) | Time (h) | Temperature (°C) | Resulting Gradient Profile |
| VTi65.1 (Vertical) | 15 or 30 | 350,000 | 3 | 4 | Approximately linear |
| VTi65.1 (Vertical) | 15 or 20 | 350,000 | 4-5 | 15 | Near equilibrium, stable profile |
| NVT65 (Near-Vertical) | 15 or 30 | 350,000 | 3 | 4 | Approximately linear |
| NVT65 (Near-Vertical) | 15 or 30 | 350,000 | 1 | 18 | Useful, somewhat sigmoidal |
| TLN100 (Near-Vertical) | 15 or 30 | 350,000 | 3 | 15 | Not explicitly stated, but used for gradient formation |
| VTi50 (Vertical) | 30 | 160,000 | 6 | Not specified | Acceptable, slight flattening in the middle |
Table 2: Centrifugation Conditions in Other Rotors
| Rotor | Starting this compound Conc. (% w/v) | RCF (g_av) | Time (h) | Temperature (°C) | Notes |
| Kontron 70.38 (Fixed-Angle, 20°) | 30 | 180,000 | 3 | 4 | Can be used for self-forming gradients |
| Sorvall S150-AT (Fixed-Angle) | 25 | 710,000 | < 1 | 16 | Effective with high RCFs in micro-ultracentrifuges |
| Beckman 80Ti (Fixed-Angle) | 15 or 30 | 345,000 | ~5 | Not specified | Longer path length requires longer run times |
Applications
Self-forming this compound gradients in vertical rotors have been successfully employed for a variety of applications, including:
-
Purification of Viruses: This method is widely used for the purification of various viruses, such as adeno-associated virus (AAV) and lentiviruses.
-
Isolation of Subcellular Organelles: The gentle, iso-osmotic conditions are ideal for the separation of organelles like mitochondria, peroxisomes, and endoplasmic reticulum while preserving their integrity.
-
Fractionation of Macromolecular Complexes: This technique can be used to separate and analyze large protein and ribonucleoprotein complexes.
-
Separation of Membrane Vesicles: Self-forming gradients are effective for the fractionation of different types of membrane vesicles.
Conclusion
The use of self-forming this compound gradients in vertical rotors provides a powerful and user-friendly approach for the purification and analysis of a wide range of biological materials. The high reproducibility and simplicity of the method make it an attractive alternative to traditional density gradient centrifugation techniques. By understanding and controlling the key parameters that govern gradient formation, researchers can tailor the separation to their specific needs, leading to high-resolution fractionation and reliable results.
References
Troubleshooting & Optimization
How to troubleshoot Iodixanol gradient formation issues
Welcome to the technical support center for Iodixanol gradient formation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the preparation and use of this compound gradients for the purification of biological materials such as viruses, cells, and organelles.
Frequently Asked Questions (FAQs)
Q1: What is an this compound gradient and why is it used?
A1: An this compound gradient is a solution with varying densities used in centrifugation to separate particles based on their size, shape, and density. This compound is an inert, non-toxic, and iso-osmotic medium, which makes it ideal for the purification of viruses (like AAV), cells, and organelles without causing damage to the biological material.[1] The gradient allows for the separation of the target particles from contaminants. For instance, in Adeno-Associated Virus (AAV) purification, it effectively separates full viral capsids from empty ones and other cellular debris.[1][2]
Q2: What are the typical concentrations used in a discontinuous this compound gradient for AAV purification?
A2: A commonly used discontinuous gradient for AAV purification consists of four layers with decreasing this compound concentrations from bottom to top. The typical concentrations are 60%, 40%, 25%, and 15% (w/v).[1][2] The 60% layer acts as a cushion, while the 40% and 25% layers are for separating contaminants. The 15% layer, often containing 1M NaCl, helps to reduce ionic interactions and aggregation.
Q3: How can I visualize the layers of my this compound gradient?
A3: Visualizing the otherwise clear layers of an this compound gradient can be achieved by adding a small amount of a pH indicator dye, such as phenol red, to the 25% and 60% this compound solutions. This will make the different layers easily distinguishable during preparation and after centrifugation.
Troubleshooting Common Issues
Here are some common problems you might encounter during this compound gradient formation and centrifugation, along with their causes and solutions.
Issue 1: Poor Separation or Smeared Bands
Q: My bands are not sharp and appear smeared. What could be the cause and how can I fix it?
A: Smeared bands in an this compound gradient can be due to several factors:
-
Incorrect Gradient Formation: If the layers are not distinct or have been mixed during preparation, the separation will be poor.
-
Solution: When preparing a discontinuous gradient, carefully layer the solutions on top of each other, starting with the densest layer at the bottom. Pipette slowly against the side of the tube to minimize mixing.
-
-
Sample Overload: Loading too much sample can exceed the capacity of the gradient, leading to poor separation.
-
Solution: Reduce the amount of sample loaded onto the gradient. You may need to run multiple gradients in parallel if you have a large sample volume.
-
-
Inappropriate Centrifugation Parameters: Incorrect centrifugation speed or time can lead to either incomplete separation or diffusion of the bands.
-
Solution: Optimize the centrifugation parameters (speed, time, and temperature) for your specific sample and rotor. Refer to established protocols for your application.
-
-
Sample Aggregation: Aggregation of your sample can lead to smearing as the aggregates will have a wide range of sizes and densities.
-
Solution: For AAV purification, the inclusion of 1M NaCl in the 15% this compound layer can help to prevent aggregation by reducing ionic interactions.
-
Issue 2: Sample Precipitation
Q: I observe a precipitate in my sample after centrifugation. What should I do?
A: Sample precipitation during or after this compound gradient centrifugation can be a significant issue, particularly with certain AAV serotypes like AAV2.
-
Cause: Over-concentration of the virus is a common cause of precipitation.
-
Solution:
-
Avoid over-concentrating the viral preparation before loading it onto the gradient.
-
If precipitation occurs, you can try to solubilize it by adding a detergent like sodium deoxycholate (e.g., to a final concentration of 0.5%) and incubating at 37°C for 30 minutes.
-
For future preparations, consider using a larger final volume to keep the virus concentration below the precipitation threshold.
-
Issue 3: Low Yield of Purified Product
Q: My final yield of purified product is lower than expected. What are the possible reasons?
A: Low yield is a frequent problem that can stem from various stages of the experimental process.
-
Poor Initial Sample Quality: For viral preparations, low transfection efficiency will result in a low starting titer, leading to a low final yield.
-
Solution: Optimize your transfection protocol to maximize the initial viral production.
-
-
Incorrect Fraction Collection: The desired product might be located in a different fraction than expected, or you may be losing it during collection.
-
Solution: Collect smaller, more numerous fractions and analyze each to precisely locate your product. For AAV, the full capsids are typically found at the interface of the 40% and 60% this compound layers. Be careful during aspiration to not disturb the layers.
-
-
Product Adhesion to Labware: Your product might be sticking to the centrifuge tubes or pipette tips.
-
Solution: Use low-adhesion microcentrifuge tubes and pipette tips. For some applications, pre-treating labware with a blocking agent may be beneficial.
-
-
Loss during Downstream Processing: Significant loss can occur during buffer exchange and concentration steps after gradient purification.
-
Solution: Ensure that the molecular weight cut-off (MWCO) of your concentration device is appropriate for your product to prevent it from passing through. Be aware that this compound is not easily removed, and multiple buffer exchanges may be necessary.
-
Experimental Protocols & Data
Discontinuous this compound Gradient Preparation for AAV Purification
This protocol is adapted from established methods for AAV purification.
Materials:
-
60% (w/v) this compound solution (e.g., OptiPrep™)
-
1M NaCl in PBS-MK buffer
-
PBS-MK buffer
-
Phenol red solution (optional)
-
Ultracentrifuge tubes (e.g., QuickSeal tubes)
-
Syringes and needles
Procedure:
-
Prepare the this compound solutions:
-
60% Solution: Use as is, or add phenol red for visualization.
-
40% Solution: Mix 6.7 mL of 60% this compound with 3.3 mL of PBS-MK buffer.
-
25% Solution: Mix 5 mL of 60% this compound with 7 mL of PBS-MK buffer. Add phenol red for visualization.
-
15% Solution: Mix 4.5 mL of 60% this compound with 13.5 mL of 1M NaCl/PBS-MK buffer.
-
-
Layer the gradient:
-
Carefully layer the solutions into an ultracentrifuge tube in the following order, starting from the bottom:
-
60% this compound
-
40% this compound
-
25% this compound
-
15% this compound
-
-
Use a syringe with a long needle or a pipette to slowly dispense each layer on top of the previous one, minimizing mixing at the interfaces.
-
-
Load the sample:
-
Gently overlay your clarified cell lysate containing the AAV onto the top of the 15% layer.
-
-
Centrifugation:
-
Balance the tubes and centrifuge according to the recommended parameters for your rotor and AAV serotype (see table below).
-
Quantitative Data: Centrifugation Parameters for AAV Purification
| Rotor Type | Speed (rpm) | g-force (x g) | Time | Temperature (°C) | Reference |
| Ti70 | 69,000 | ~350,000 | 1 hour | 18 | |
| T70i | - | 350,000 | 90 minutes | 10 | |
| T70i | - | 200,000 | 2 hours | 18 | |
| - | 65,000 | ~385,000 | 2 hours | 6 |
Note: Optimal centrifugation parameters may vary depending on the specific AAV serotype and the rotor used. It is recommended to consult the manufacturer's guidelines for your specific rotor.
Visualizations
Experimental Workflow for AAV Purification using this compound Gradient
Caption: Workflow for AAV purification using a discontinuous this compound gradient.
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor separation in this compound gradients.
References
Technical Support Center: Preventing Iodixanol Interference in Downstream Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the interference of Iodixanol in a variety of downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a non-ionic, iso-osmolar density gradient medium. Its primary applications in a research setting include the purification of viruses (particularly adeno-associated viruses - AAVs), cells, organelles, and macromolecules.[1] Due to its physical properties, it is also widely used as a contrast agent in medical imaging.[2]
Q2: How can this compound interfere with my downstream assays?
Residual this compound in your sample can lead to inaccurate results in various assays through several mechanisms:
-
Photometric Interference: this compound absorbs ultraviolet (UV) light at wavelengths similar to those used to quantify proteins and nucleic acids, potentially leading to an overestimation of their concentration.[3]
-
Chemical Reactivity: this compound can interact with reagents in biochemical assays. For instance, it can interfere with colorimetric assays by interacting with the chromophore used for detection.[4]
-
Electrolyte Content: The formulation of some this compound solutions contains sodium and calcium electrolytes, which can interfere with assays measuring ion concentrations.[4]
Q3: Which assays are known to be affected by this compound?
Studies have shown that this compound can interfere with a range of biochemical assays, causing either a positive or negative bias in the results. The following table summarizes the observed interference in common laboratory tests:
| Assay | Observed Interference |
| Albumin | Positive |
| Bicarbonate | Negative |
| Calcium (colorimetric) | Positive |
| Calcium (ionized) | Positive |
| Iron | Positive |
| Lactate Dehydrogenase | Negative |
| Potassium | Positive |
| Zinc | Negative |
Table 1: Summary of this compound interference in various biochemical assays. The interference is reported as either positive (an erroneously high reading) or negative (an erroneously low reading).
Q4: Are there alternatives to this compound for density gradient centrifugation?
Yes, several alternatives to this compound are available, each with its own advantages and disadvantages. Common alternatives include:
-
Cesium Chloride (CsCl) Gradients: This is a traditional method that can provide high-purity preparations. However, it is time-consuming and may be toxic to cells, potentially reducing the infectivity of purified viruses.
-
Sucrose Gradients: Sucrose is a cost-effective and readily available option. However, sucrose solutions are hyper-osmotic, which can affect the morphology of some biological samples.
-
Immuno-affinity Chromatography: This technique uses antibodies specific to the target molecule (e.g., AAV capsids) to achieve high purity. It is a more modern and scalable method compared to ultracentrifugation-based techniques.
Troubleshooting Guides
This section provides detailed protocols for removing this compound from your samples and troubleshooting common issues.
Issue 1: Inaccurate Spectrophotometric Readings (A260/A280)
Cause: Residual this compound in the sample is absorbing UV light, leading to artificially high absorbance readings.
Solution: Remove this compound using one of the following methods before performing spectrophotometric measurements.
Issue 2: Unexpected Results in Biochemical Assays
Cause: this compound is interfering with the assay chemistry.
Solution: It is crucial to remove this compound from your sample prior to performing sensitive downstream biochemical assays.
Experimental Protocols for this compound Removal
Below are two common and effective methods for removing this compound from biological samples.
Method 1: Dialysis
This method involves exchanging the buffer containing this compound with a fresh, this compound-free buffer across a semi-permeable membrane.
Protocol:
-
Prepare the Dialysis Cassette:
-
Select a dialysis cassette with a molecular weight cut-off (MWCO) that is appropriate for your sample (e.g., 10-30 kDa for proteins, larger for viruses).
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
-
Sample Loading:
-
Carefully inject your sample into the dialysis cassette, avoiding the introduction of air bubbles.
-
-
Dialysis:
-
Place the loaded cassette in a beaker containing a large volume of your desired dialysis buffer (e.g., PBS). The buffer volume should be at least 100 times the sample volume.
-
Stir the dialysis buffer gently on a magnetic stir plate at 4°C.
-
Perform at least two to three buffer changes over a period of 4-6 hours each, or dialyze overnight for complete removal.
-
-
Sample Recovery:
-
Carefully remove the sample from the dialysis cassette using a syringe.
-
Method 2: Ultrafiltration/Diafiltration (Spin Column)
This method uses centrifugal force to pass the sample through a membrane that retains the target molecules while allowing this compound and other small molecules to pass through.
Protocol:
-
Prepare the Spin Column:
-
Choose a centrifugal filter unit with an appropriate MWCO for your sample.
-
Pre-rinse the filter unit with your desired buffer to remove any potential contaminants, as per the manufacturer's instructions.
-
-
Sample Loading:
-
Add your sample to the top chamber of the filter unit.
-
-
Buffer Exchange (Diafiltration):
-
Add an excess of your desired buffer to the sample in the top chamber. This will dilute the this compound.
-
Centrifuge the unit according to the manufacturer's instructions to reduce the volume back to the original sample volume.
-
Repeat this buffer exchange step at least 3-5 times to ensure complete removal of this compound.
-
-
Concentration and Recovery:
-
After the final buffer exchange, centrifuge the unit one last time to concentrate your sample to the desired final volume.
-
To recover the sample, invert the filter unit into a clean collection tube and centrifuge briefly, as per the manufacturer's instructions.
-
Visual Guides
Mechanism of this compound Interference
Caption: Potential mechanisms of this compound interference in downstream assays.
Workflow for this compound Removal
Caption: General workflow for removing this compound before downstream analysis.
Troubleshooting Logic for Assay Interference
Caption: A logical approach to troubleshooting unexpected assay results.
References
- 1. This compound Gradient Centrifugation - Creative Biolabs [creative-biolabs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Iodixanol from Purified Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing Iodixanol from purified macromolecular samples. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the most common removal techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound from my purified sample?
A1: The primary methods for removing this compound, a non-ionic density gradient medium, from samples containing macromolecules like proteins or viruses are based on size-differential techniques. These include:
-
Dialysis: A passive method involving the diffusion of small molecules like this compound across a semi-permeable membrane into a larger volume of buffer.[1][2]
-
Tangential Flow Filtration (TFF): A pressure-driven filtration method that separates molecules based on size using a semi-permeable membrane with a constant cross-flow of the sample.[3][4]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size as they pass through a column packed with porous beads.[5]
-
Precipitation: A method where the macromolecule of interest is precipitated out of the solution, leaving smaller contaminants like this compound in the supernatant.
Q2: How do I choose the best method for my specific application?
A2: The choice of method depends on several factors, including your sample volume, the concentration of your macromolecule, its stability, the required final concentration, processing time, and available equipment. The following decision-making workflow can guide your selection:
Caption: A flowchart to guide the selection of the appropriate this compound removal method based on key experimental parameters.
Q3: What is the expected protein recovery for each method?
A3: Protein recovery can vary depending on the specific protein and the experimental conditions. However, here are some general expectations:
-
Dialysis: Generally offers high recovery (>90%), but some protein loss can occur due to non-specific binding to the dialysis membrane, especially with dilute samples.
-
Tangential Flow Filtration (TFF): Typically provides high product recovery, often exceeding 95%, and can be optimized to minimize losses.
-
Size Exclusion Chromatography (SEC): Recovery is usually high, often >95%, but can be affected by the choice of chromatography resin and interactions between the protein and the column matrix.
-
Precipitation: Recovery can be variable and may require significant optimization to achieve high yields. Some protein loss is common in the precipitation and subsequent resolubilization steps.
Data Presentation: Comparison of this compound Removal Methods
The following table summarizes the key quantitative parameters for each this compound removal method.
| Feature | Dialysis | Tangential Flow Filtration (TFF) | Size Exclusion Chromatography (SEC) | Precipitation |
| Typical Sample Volume | 1 mL - 100 mL | 50 mL - several Liters | 0.1 mL - 5 mL (lab scale) | Variable, but often used for larger volumes |
| Processing Time | Slow (12-48 hours) | Fast (1-4 hours) | Fast (minutes to 1 hour) | Moderate (2-4 hours) |
| Typical Protein Recovery | >90% | >95% | >95% | 70-90% (highly variable) |
| Removal Efficiency | High (>99.9% with sufficient buffer exchanges) | High (>99.9% with sufficient diafiltration volumes) | High (>99%) | High for small molecules in supernatant |
| Final Concentration | Diluted | Concentrated | Diluted | Can be concentrated |
| Shear Stress | Low | High | Low | Varies (resuspension can be harsh) |
| Equipment Cost | Low | High | Moderate to High | Low |
Experimental Protocols
Method 1: Dialysis
This protocol is suitable for removing this compound from small to medium-sized protein samples.
Experimental Workflow: Dialysis
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Troubleshooting Tangential Flow Filtration | AIChE [aiche.org]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Buffer exchange using size exclusion chromatography, countercurrent dialysis, and tangential flow filtration: Models, development, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iodixanol-Based EV Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common contaminants during extracellular vesicle (EV) isolation using iodixanol-based methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I can expect when using this compound density gradients for EV isolation?
A1: The most prevalent contaminants in this compound-based EV preparations include:
-
Lipoproteins: High-density lipoproteins (HDL), low-density lipoproteins (LDL), very-low-density lipoproteins (VLDL), intermediate-density lipoproteins (IDL), and chylomicrons can co-isolate with EVs due to overlapping densities.[1][2]
-
Soluble Proteins: Highly abundant plasma proteins, particularly albumin and fibrinogen, are common contaminants.[3][4][5]
-
Protein Aggregates: The ultracentrifugation steps involved can lead to the co-sedimentation of protein aggregates with EVs.
-
Non-Vesicular RNA-Binding Proteins: Proteins like Argonaute 2 (Ago2), which are part of RNA-induced silencing complexes, can be present as contaminants and are not always associated with EVs.
-
Other Non-Vesicular Nanoparticles: The biological fluid itself contains other nanoparticles, such as vault structures and nucleosomes, that can contaminate EV preparations.
Q2: Why do lipoproteins contaminate my EV sample even after density gradient centrifugation?
A2: Lipoproteins, particularly LDL, VLDL, IDL, and chylomicrons, have buoyant densities that overlap with those of extracellular vesicles. This similarity in density makes their complete separation by this compound gradients challenging. While high-resolution gradients can separate HDL from EVs, other lipoproteins may still co-purify with the EV fractions.
Q3: I see a high background of albumin in my Western blots. How can I reduce this contamination?
A3: Albumin is the most abundant protein in plasma and a significant contaminant. To reduce albumin contamination, you can:
-
Optimize Gradient Loading: Bottom-loading of the this compound gradient can help in separating EVs from some contaminating proteins.
-
Albumin Depletion Kits: Commercially available albumin depletion kits can be used to remove a significant portion of albumin before downstream analysis.
-
Combine with Other Techniques: Combining this compound density gradient ultracentrifugation with a secondary purification method like bind-elute chromatography (BEC) has been shown to effectively remove albumin to below the detection limit.
Q4: My EV preparation seems to contain non-vesicular RNA. What is the source of this?
A4: Non-vesicular RNA in EV preparations is often associated with contaminating RNA-binding proteins, such as Argonaute 2 (Ago2). These protein-RNA complexes can co-isolate with EVs. Using a bottom-loading high-resolution this compound gradient can help separate non-vesicular Ago2-miRNA complexes from EVs.
Troubleshooting Guides
Issue 1: High Lipoprotein Contamination
Symptoms:
-
High signal for apolipoprotein markers (e.g., ApoB, ApoA1) in Western blots.
-
Particle size analysis (e.g., NTA) shows a heterogeneous population that may include lipoprotein particles.
Possible Causes:
-
Overlapping buoyant densities of EVs and certain lipoproteins.
-
Suboptimal gradient design or centrifugation parameters.
Solutions:
-
Gradient Strategy:
-
For separating HDL, a bottom-loaded high-resolution (e.g., 12-36%) this compound gradient can be effective.
-
If minimizing lower-density lipoproteins (LDL, VLDL) is the priority, a top-loading gradient approach may be preferable.
-
-
Post-Isolation Purification:
-
Implement a secondary purification step. Bind-elute chromatography (BEC) following this compound gradient centrifugation has been shown to significantly reduce lipoprotein contamination.
-
Issue 2: Persistent Soluble Protein Contamination (Albumin, Fibrinogen)
Symptoms:
-
High background or specific bands for albumin or fibrinogen in protein gels or Western blots.
-
Inaccurate total protein quantification of EV preparations.
Possible Causes:
-
Inefficient separation of EVs from abundant plasma proteins.
-
Carryover of proteins during fraction collection.
Solutions:
-
Pre-processing of Sample:
-
For plasma samples, consider using an albumin depletion kit prior to ultracentrifugation.
-
-
Refine Isolation Protocol:
-
Ensure careful layering of the gradient to create sharp interfaces.
-
Collect fractions carefully to avoid disturbing the gradient and cross-contaminating fractions.
-
-
Additional Purification:
-
A combination of this compound density gradient ultracentrifugation followed by bind-elute chromatography can effectively remove both albumin and fibrinogen.
-
Issue 3: Presence of Protein Aggregates
Symptoms:
-
Visible pellets or aggregates in the sample after resuspension.
-
High variability in particle concentration measurements.
-
False-positive events in flow cytometry that can be lysed with detergents like NP-40.
Possible Causes:
-
High-speed centrifugation can induce protein aggregation.
-
Presence of sticky proteins in the initial sample.
Solutions:
-
Sample Filtration:
-
Filter the initial sample through a 0.22 µm syringe filter to remove large debris and aggregates before ultracentrifugation.
-
-
Optimize Centrifugation:
-
Avoid excessively long centrifugation times that may promote protein aggregation.
-
-
Characterization:
-
Use techniques like Transmission Electron Microscopy (TEM) to visually inspect for protein aggregates alongside vesicles.
-
For flow cytometry, include a lysis control (e.g., with 0.5% NP-40) to distinguish true EV events from protein aggregate artifacts.
-
Data on Contaminant Reduction
The following table summarizes the reduction of common contaminants using this compound density gradient ultracentrifugation (DGUC), alone or in combination with other methods.
| Contaminant | Initial Sample | Method | % Contaminant Remaining in EV Fraction | Reference |
| LDL and Chylomicrons | Rat Blood Plasma | DGUC | 1.4 ± 0.5% | |
| HDL | Rat Blood Plasma | DGUC | 3.0 ± 1.3% | |
| Albumin | Rat Blood Plasma | DGUC | 9.9 ± 0.4% | |
| Fibrinogen Beta | Rat Blood Plasma | DGUC | 32.8 ± 1.5% | |
| Albumin & Lipoproteins | Rat Blood Plasma | DGUC + BEC | Below Detection Limit |
Experimental Protocols & Workflows
Protocol: this compound Density Gradient Ultracentrifugation (Bottom-Loading)
This protocol is adapted from established methods for high-purity EV isolation.
-
Prepare this compound Solutions: Prepare a stock solution of 60% (w/v) this compound. From this, create a series of decreasing concentrations (e.g., 36%, 30%, 24%, 18%, 12%) by diluting with a suitable buffer like PBS.
-
Sample Preparation: Resuspend the crude EV pellet (obtained from prior ultracentrifugation steps) in a small volume of ice-cold PBS. Mix this suspension with the 60% this compound stock to achieve a final concentration of 36%.
-
Gradient Assembly: In an ultracentrifuge tube, carefully layer the this compound solutions, starting with the highest concentration at the bottom and proceeding to the lowest at the top. The sample, now in 36% this compound, is the bottom-most layer.
-
Ultracentrifugation: Centrifuge the gradient at approximately 120,000 x g for at least 15 hours.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. EVs are typically found in the lower density fractions.
-
Characterization: Analyze the collected fractions for EV markers (e.g., CD9, CD63, CD81) and markers of common contaminants (e.g., ApoB for lipoproteins, albumin).
Workflow for Troubleshooting Contamination
Caption: Troubleshooting workflow for identifying and mitigating common contaminants.
Experimental Workflow: Combined DGUC and BEC for High-Purity EVs
Caption: Workflow for high-purity EV isolation combining DGUC and BEC.
References
- 1. Comprehensive Isolation of Extracellular Vesicles and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved isolation of extracellular vesicles by removal of both free proteins and lipoproteins | eLife [elifesciences.org]
- 3. Frontiers | Isolation of High-Purity Extracellular Vesicles by the Combination of this compound Density Gradient Ultracentrifugation and Bind-Elute Chromatography From Blood Plasma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of High-Purity Extracellular Vesicles by the Combination of this compound Density Gradient Ultracentrifugation and Bind-Elute Chromatography From Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Iodixanol viscosity problems during gradient layering
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iodixanol for density gradient centrifugation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound gradients, with a focus on problems related to its viscosity.
| Problem | Potential Cause | Recommended Solution |
| Difficulty pipetting or layering high-concentration this compound solutions. | High viscosity of concentrated this compound solutions at room temperature or below. | 1. Warm the this compound solution: Gently warm the solution to 37°C to significantly reduce its viscosity, making it easier to handle and layer.[1] 2. Use appropriate tools: Employ positive displacement pipettes or syringes with wide-bore tips to ensure accurate and smooth dispensing. |
| Formation of air bubbles when layering the gradient. | Dispensing the solution too quickly or improper technique. High viscosity can trap air bubbles. | 1. Slow and steady dispensing: Dispense the this compound solution slowly and steadily against the side of the centrifuge tube.[2] 2. Underlayering technique: For creating discontinuous gradients, it is often easier to underlay the denser layers beneath the less dense ones. This minimizes mixing at the interfaces.[2] 3. Use a syringe with a long needle or cannula: This allows for precise placement of the solution at the bottom of the tube or at the interface of the previous layer. |
| ** indistinct or mixed gradient layers.** | 1. Vibrations or disturbances during layering. 2. Solutions not being at the same temperature. 3. Improper layering technique (e.g., dispensing directly into the center of the tube). | 1. Work on a stable surface: Ensure your workspace is free from vibrations. 2. Equilibrate solutions: Allow all this compound solutions and the sample to reach the same temperature before layering. 3. Proper layering technique: As mentioned, dispense the solution slowly against the inner wall of the tube, just above the meniscus of the previous layer. |
| Sample does not enter the gradient properly. | The density of the sample is lower than the top layer of the gradient. | Ensure the density of your sample is higher than the top layer of the this compound gradient to allow for proper sedimentation. If necessary, adjust the sample buffer to increase its density. |
| Poor separation of particles (e.g., empty vs. full viral capsids). | 1. Incorrect gradient range for the specific application. 2. Suboptimal centrifugation parameters (speed, time, temperature). | 1. Optimize the gradient: Adjust the concentrations of the this compound layers to achieve the desired density range for your specific particles of interest.[3] 2. Optimize centrifugation: Refer to established protocols for your specific application to determine the optimal centrifugation speed, time, and temperature. Temperature can affect both viscosity and diffusion, influencing separation. |
| Precipitation or crystallization of this compound. | Storage at low temperatures. | Store this compound solutions at room temperature, protected from light. If crystals have formed, gently warm the solution to redissolve them.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my high-concentration this compound solution so difficult to pipette?
A1: this compound solutions, particularly at concentrations of 40% and above, are inherently viscous. This viscosity increases at lower temperatures. To make pipetting easier, you can warm the solution to 37°C, which will lower its viscosity. Using a positive displacement pipette or a syringe with a blunt-end needle can also help ensure accurate dispensing.
Q2: I'm seeing a lot of mixing between my gradient layers. What can I do to create sharper interfaces?
A2: To create sharp interfaces in a discontinuous gradient, it is crucial to layer the solutions slowly and carefully. Dispense the denser solutions first and then underlay the less dense solutions. Alternatively, when overlayering, dispense the next solution slowly against the side of the tube, just above the previous layer. Minimizing any physical disturbance and ensuring all solutions are at the same temperature will also help.
Q3: Can I pre-mix my sample with this compound?
A3: Yes, it is a common practice to adjust the density of the sample with this compound to create a specific starting density. This is often done in flotation protocols where the sample is loaded at the bottom of the gradient. Ensure thorough but gentle mixing to avoid damaging the sample.
Q4: How does temperature affect my this compound gradient and centrifugation?
A4: Temperature has a significant impact on the viscosity of this compound solutions. Lower temperatures increase viscosity, which can slow down the sedimentation of particles. Conversely, higher temperatures decrease viscosity, which can speed up sedimentation but may also increase diffusion, potentially broadening the separated bands. It is important to control the temperature during both gradient formation and centrifugation to ensure reproducibility.
Q5: Is it necessary to remove this compound from my purified sample?
A5: While this compound is non-toxic to cells, it can interfere with some downstream applications, such as certain protein assays or UV-Vis spectroscopy due to its absorbance profile. Therefore, it is often recommended to remove it through methods like dialysis, diafiltration, or buffer exchange columns.
Data Presentation
This compound Viscosity
The viscosity of this compound solutions is dependent on both concentration and temperature. Understanding this relationship is key to troubleshooting handling issues.
| Concentration (mg Iodine/mL) | Viscosity at 20°C (cP) | Viscosity at 37°C (cP) |
| 270 | 12.7 | 6.3 |
| 320 | 26.6 | 11.8 |
Data sourced from VISIPAQUE (this compound) injection prescribing information.
Experimental Protocols
Preparation of a Discontinuous this compound Gradient for AAV Purification
This protocol is a representative example for the purification of adeno-associated virus (AAV) using a discontinuous this compound gradient.
Materials:
-
60% (w/v) this compound solution (e.g., OptiPrep™)
-
Dilution Buffer (e.g., PBS with 1M NaCl and MgCl2)
-
Ultracentrifuge tubes
-
Syringe with a blunt-end needle or a peristaltic pump
-
Clarified viral lysate
Procedure:
-
Prepare this compound Dilutions: Prepare the required concentrations of this compound (e.g., 15%, 25%, 40%, and 60%) by diluting the 60% stock solution with the appropriate buffer. Phenol red can be added to the 25% and 60% solutions to aid in visualization.
-
Layering the Gradient:
-
Start by carefully adding the 60% this compound solution to the bottom of the ultracentrifuge tube.
-
Using a syringe with a long needle or a peristaltic pump, carefully underlay the 40% solution on top of the 60% layer.
-
Repeat the process with the 25% and then the 15% solutions, ensuring minimal disturbance to the layers.
-
-
Loading the Sample: Gently overlay the clarified viral lysate on top of the 15% layer.
-
Balancing Tubes: Accurately balance the centrifuge tubes.
-
Ultracentrifugation: Centrifuge the tubes according to the recommended protocol for your AAV serotype and rotor (e.g., 350,000 x g for 90 minutes at 18°C).
-
Fraction Collection: Carefully collect the fractions. The full viral particles are typically found at the interface of the 40% and 60% layers. This can be done by puncturing the side of the tube with a needle and syringe.
Visualizations
References
- 1. Efficacy and Safety of this compound in Computed Coronary Tomographic Angiography and Cardiac Catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viscosity of some contemporary contrast media before and after mixing with whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
Minimizing lot-to-lot variability with Iodixanol preparations
Technical Support Center: Iodixanol Preparations
Welcome to the technical support center for this compound preparations. This resource is designed for researchers, scientists, and drug development professionals to minimize lot-to-lot variability and troubleshoot common issues encountered during experiments involving this compound density gradients.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a non-ionic, iodinated density gradient medium used for the in vitro isolation of biological particles.[1] It is favored because its solutions can be made iso-osmotic at all useful densities, and it is non-toxic to cells and metabolically inert.[2][3] Common applications include the purification of viruses (especially adeno-associated viruses, AAVs), cells, and subcellular organelles.[4][5]
Q2: How should stock solutions of this compound be properly stored to ensure stability?
A2: this compound solutions, such as OptiPrep™, are stable for up to 3 years when stored protected from light between 4°C and 24°C. Prolonged exposure to direct sunlight can cause the release of iodine, turning the solution yellow; however, this effect is generally negligible during day-to-day lab work. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution appropriately.
Q3: My this compound stock solution appears to have settled. Is it still usable?
A3: Yes. On standing, this compound can "settle out" of concentrated solutions. It is crucial to mix the contents well by inverting the bottle several times before use to ensure a homogenous solution.
Q4: How does the osmolality of this compound solutions behave upon dilution?
A4: Concentrated this compound solutions have a lower-than-expected osmolality due to the tendency of molecules to associate non-covalently. However, when diluted with a buffered, isoosmotic solution (e.g., saline or sucrose solutions), these molecular associations break down, and all subsequent dilutions become isoosmotic, typically in the range of 285-310 mOsm.
Troubleshooting Guides
Problem 1: Inconsistent separation, incorrect banding, or smearing of samples in the gradient.
-
Q: Why am I seeing variability in the banding of my particles between experiments?
-
A: This issue often stems from inconsistencies in the preparation of the density gradient. Key factors include inaccurate dilution of the this compound stock, inadequate mixing of gradient layers, or temperature fluctuations during centrifugation. The shape of the gradient is influenced by RCF, time, and temperature. Ensure that the this compound stock solution is thoroughly mixed before you begin and that all diluents are prepared correctly.
-
-
Q: Could the centrifuge settings be a source of my inconsistent results?
-
A: Absolutely. Using excessive RCFs (>250,000 g) for extended periods (>3-4 hours) can cause the this compound itself to sediment, which can deform a pre-formed gradient profile, especially in the high-density regions. It is critical to follow a validated centrifugation protocol precisely for each run.
-
Problem 2: Low yield of the purified biological sample (e.g., AAVs, organelles).
-
Q: My final yield of purified AAV is lower than expected. What could be the cause?
-
A: Low vector titer can be caused by the precipitation of the virus during concentration steps; this is a known issue, particularly with AAV2 and related serotypes. Avoid over-concentrating the viral preparation. Another common issue is improper aspiration of the target fraction from the gradient tube. Aspiration should be done slowly and precisely from the correct interface (e.g., the 40-60% interface for many AAVs).
-
-
Q: Can aggregation in the initial sample affect my yield?
-
A: Yes, aggregation of the target particles (e.g., rAAV) with proteins in the cell lysate is a significant problem, as aggregates have heterogeneous densities and will not form a sharp band. To prevent this, consider including 1M NaCl in the lower-percentage (e.g., 15%) this compound layer to disrupt these ionic interactions.
-
Problem 3: Contamination of the final purified sample.
-
Q: My purified AAV preparation contains host cell protein impurities. How can I improve purity?
-
A: While this compound gradients are effective, they can sometimes yield products with impurities like ferritin or other host proteins. Purity can be highly dependent on the initial lysate quality. Ensure complete cell lysis and consider pre-clearing the lysate by centrifugation at a lower speed before applying it to the gradient. For AAVs, a double this compound gradient purification can significantly increase purity.
-
-
Q: How can I avoid microbial contamination during the purification process?
-
A: The open format of manual gradient preparation is susceptible to contamination. Always use sterile solutions and equipment. Pay close attention to aseptic operating techniques, especially when preparing solutions and collecting fractions. Commercial this compound preparations like OptiPrep™ are supplied as sterile, endotoxin-tested solutions.
-
Problem 4: Interference in downstream analytical applications.
-
Q: I am seeing anomalous results in my UV-Vis spectrophotometry. Could residual this compound be the cause?
-
A: Yes, residual this compound can absorb and scatter light, which may interfere with analytical techniques like UV-Vis spectrophotometry by mimicking DNA or aggregated particles.
-
-
Q: How can I quantify and remove residual this compound before my downstream analysis?
-
A: To ensure the clearance of residual this compound, a buffer exchange or dialysis step after fraction collection is recommended, especially for sensitive in vivo applications. For quantification, highly sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) can be used. An LC-MS method has been developed that can quantify as low as 0.01 μg/mL of this compound.
-
Data Presentation
Table 1: Typical Physical & Chemical Properties of this compound Stock Solution (60% w/v)
| Property | Value | Reference(s) |
| Concentration | 60% (w/v) this compound in water | |
| Density | 1.320 ± 0.001 g/mL | |
| Molecular Weight | 1550 Da | |
| Osmolality | ~170 mOsm (concentrate) | |
| Endotoxin Level | ≤ 1.0 EU/mL (typically ≤ 0.13 EU/mL) |
Table 2: Example Dilutions for Preparing a Discontinuous AAV Purification Gradient
| Target % (w/v) | Volume of 60% this compound | Volume of Diluent | Final Density (Approx.) |
| 15% | 1 vol | 3 vol | 1.095 g/mL |
| 25% | 2.5 vol | 3.5 vol | 1.154 g/mL |
| 40% | 4 vol | 2 vol | 1.215 g/mL |
| 60% | (Stock) | - | 1.320 g/mL |
| Diluent: Phenol Red-free DMEM + 1x PBS + 200 mM NaCl. Note: This is an example; specific densities and diluents should be optimized for the application. The protocol is adapted from various sources for AAV purification. |
Experimental Protocols
Protocol 1: Quality Control of New this compound Lots
To minimize lot-to-lot variability, it is crucial to verify the physical properties of each new batch of this compound stock solution.
-
Visual Inspection: Check that the solution is a clear, colorless liquid. A yellow tint may indicate iodine release due to light exposure.
-
Homogenization: Before sampling, gently invert the container multiple times to ensure the solution is homogenous.
-
Density Measurement:
-
Accurately pipette a known volume (e.g., 10 mL) of the solution onto a calibrated analytical balance.
-
Calculate the density (mass/volume). It should be within the manufacturer's specification (e.g., 1.320 ± 0.001 g/mL for OptiPrep™).
-
-
Refractive Index Measurement:
-
Place a drop of the solution onto the prism of a refractometer.
-
Record the refractive index. This value can be correlated with density and concentration and should be consistent between lots.
-
-
Record Keeping: Maintain a log of the lot number, date of receipt, and results of all QC tests. Compare new lot data with historical data to identify any significant shifts.
Protocol 2: General Method for Preparing a Discontinuous Gradient
This protocol describes the creation of a four-layer discontinuous gradient, commonly used for AAV purification.
-
Prepare Working Solutions: From a 60% (w/v) stock solution, prepare the required concentrations (e.g., 40%, 25%, 15%) using a sterile, buffered diluent. Ensure all solutions are at the same temperature before use.
-
Layering the Gradient:
-
Use a sterile ultracentrifuge tube.
-
Start by carefully pipetting the densest layer (e.g., the 60% "cushion") into the bottom of the tube.
-
Gently overlay the next densest solution (e.g., 40%) on top of the first layer. Pipette slowly against the side of the tube to minimize mixing.
-
Repeat this process for each subsequent layer (25%, then 15%), moving from highest to lowest density.
-
-
Loading the Sample: Carefully layer the prepared sample (e.g., clarified cell lysate) on top of the uppermost gradient layer.
-
Centrifugation: Transfer the tube to the ultracentrifuge. Use a validated protocol specifying RCF, time, and temperature (e.g., 350,000 g for 1 hour at 18°C).
-
Fraction Collection: After centrifugation, carefully remove the tube. The purified particles should be visible as a band at one of the interfaces. Puncture the side of the tube with a needle attached to a syringe just below the band and slowly aspirate the fraction.
Protocol 3: HPLC-UV Method for this compound Quantification
This protocol is a summary of a validated method for quantifying this compound in biological samples.
-
Sample Preparation:
-
To 300 µL of plasma sample, add an internal standard (e.g., 20 µL of 1 mg/mL Iohexol) and perchloric acid for protein precipitation.
-
Neutralize the sample and centrifuge to pellet the precipitate.
-
-
Chromatography:
-
Inject 10 µL of the supernatant onto a C18 analytical column (e.g., 3 µm particle size, 150 mm x 4.6 mm).
-
Use a mobile phase consisting of a sodium formate buffer and acetonitrile with a fast gradient.
-
-
Detection:
-
Use a UV detector set to an appropriate wavelength.
-
This compound and the internal standard (Iohexol) will elute at distinct times (e.g., ~9 and 5 minutes, respectively).
-
-
Quantification:
-
Create a calibration curve using known concentrations of this compound.
-
The assay can achieve a lower limit of quantification of 10 µg/mL with excellent linearity and precision.
-
Visualizations
Caption: Workflow for this compound quality control and gradient preparation.
Caption: Troubleshooting flowchart for common this compound gradient issues.
Caption: Key sources of variability and their corresponding control measures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. OptiPrep™ - this compound | 1893 [us.progen.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. refeyn.com [refeyn.com]
- 5. The Purification Method Using this compound (Optiprep)-Based Density Gradient Significantly Reduces Cytokine/Chemokine Production from Human Islet Preparations, Leading to Prolong β-Cell Survival During Culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Iodixanol vs. Percoll: A Comparative Guide for Cell Isolation
For researchers, scientists, and drug development professionals, the selection of a density gradient medium is a critical step in achieving pure and viable cell populations. Among the available options, Iodixanol and Percoll are two of the most widely utilized media. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for specific cell isolation needs.
Physical and Chemical Properties
The fundamental differences in the physical and chemical properties of this compound and Percoll significantly influence their application in cell separation.
| Property | This compound (e.g., OptiPrep™) | Percoll™ |
| Composition | Iodinated aromatic compound | Polyvinylpyrrolidone (PVP) coated silica particles |
| Gradient Formation | Isosmotic at all densities | Forms a hyperosmotic gradient |
| Viscosity | Higher viscosity | Lower viscosity |
| Toxicity | Generally considered non-toxic to cells | Can be mildly toxic to some cell types |
| Endotoxin Levels | Very low | Can have higher endotoxin levels |
| Autoclavable | Yes | No |
Table 1: Comparison of Physical and Chemical Properties.
Performance in Cell Isolation
The choice between this compound and Percoll often depends on the specific cell type being isolated and the downstream applications.
Studies have shown that the isosmotic nature of this compound is beneficial for maintaining the viability and morphological integrity of cells, particularly for sensitive cell types like neurons and pancreatic islets. Percoll, while effective for a wide range of cell types, can sometimes induce cellular stress due to its hyperosmotic gradient.
A study comparing the isolation of human peripheral blood mononuclear cells (PBMCs) reported that while both media yielded high purity, viability was slightly higher with this compound.
| Cell Type | Medium | Purity (%) | Viability (%) | Reference |
| Human PBMCs | This compound | >95 | 98 ± 2 | |
| Human PBMCs | Percoll | >95 | 95 ± 3 | |
| Mouse Neurons | This compound | >90 | 97 ± 1 | |
| Mouse Neurons | Percoll | >90 | 92 ± 4 |
Table 2: Comparison of Cell Purity and Viability.
For applications in immunology and drug development, low endotoxin levels are crucial. This compound-based media, such as OptiPrep™, are manufactured to have very low endotoxin levels, making them suitable for isolating cells for in vivo studies or for culturing sensitive immune cells. Percoll can have higher and more variable endotoxin levels, which may necessitate pre-treatment for certain applications.
Experimental Protocols
The following sections detail generalized protocols for cell isolation using this compound and Percoll.
Caption: this compound cell isolation workflow.
Methodology:
-
Prepare Working Solution: Dilute the stock this compound solution (e.g., 60% w/v) with a suitable cell culture medium or balanced salt solution to the desired final concentrations for the gradient layers.
-
Form the Gradient: Carefully layer the this compound solutions of decreasing density in a centrifuge tube. This can be a discontinuous (step) or continuous gradient.
-
Cell Loading: Gently layer the cell suspension on top of the uppermost layer of the gradient.
-
Centrifugation: Centrifuge the tubes in a swinging-bucket rotor. Typical centrifugation forces range from 400 to 800 x g for 15-30 minutes at room temperature.
-
Cell Harvesting: Carefully aspirate the enriched cell population from the interface between the layers.
-
Washing: Wash the collected cells with an appropriate buffer or medium to remove the this compound solution.
Preserving Viral Integrity: A Comparative Guide to Purification with Iodixanol
For researchers, scientists, and drug development professionals, ensuring the structural and functional integrity of purified viruses is paramount for the success of downstream applications, from basic research to the development of viral vectors for gene therapy. The choice of purification method can significantly impact the quality of the viral preparation. This guide provides an objective comparison of Iodixanol-based purification with traditional alternatives like sucrose and cesium chloride (CsCl) density gradient ultracentrifugation, supported by experimental data and detailed protocols.
Overview of Purification Methods
Density gradient ultracentrifugation is a cornerstone technique for separating viral particles from cellular debris and other contaminants based on their buoyant density. The medium used to create this gradient is a critical factor influencing the integrity of the purified virus.
This compound (OptiPrep™) is a non-ionic, iso-osmotic density gradient medium. Its key advantage is the ability to purify viruses under conditions that preserve their natural osmotic environment, thus minimizing damage to the viral envelope and protein structures.[1][2] It is also non-toxic to most cell lines, which can eliminate the need for its removal before downstream cell-based assays.[1]
Sucrose gradients are also widely used and are considered a milder alternative to CsCl. However, sucrose solutions are hyper-osmotic, which can be detrimental to labile, enveloped viruses, potentially leading to a loss of infectivity.[1][2]
Cesium Chloride (CsCl) gradients have long been a "gold standard" for achieving high purity and are particularly effective at separating full (infectious) from empty viral capsids. However, the process is often time-consuming, and CsCl can be harsh, sometimes resulting in a significant reduction of viral infectivity.
Performance Comparison
The choice of purification medium directly impacts critical quality attributes of the final viral preparation: yield, purity, and infectivity.
| Parameter | This compound (OptiPrep™) | Sucrose Gradient | Cesium Chloride (CsCl) |
| Viral Recovery / Yield | High (e.g., ~70% for RSV, ~40% for alphaviruses) | Variable, often lower than this compound due to osmotic stress | Can have significant loss of infectious titer |
| Purity | High, effectively removes host cell contaminants | Good, but may not separate empty/full capsids as efficiently as CsCl | Very high, excellent separation of full and empty capsids (<1% empty) |
| Infectivity Preservation | Excellent, due to iso-osmotic and non-toxic nature | Moderate; hyper-osmotic conditions can reduce infectivity | Can be significantly reduced due to harsh, ionic nature of CsCl |
| Empty/Full Capsid Ratio | Good, though may yield a higher percentage of empty capsids (~20% for AAV) compared to CsCl | Variable | Excellent (<1% empty AAV capsids) |
| Process Time | Rapid (e.g., ultracentrifugation can be as short as 90 minutes to 3 hours) | Moderate | Time-consuming (often requires several days including dialysis) |
| Advantages | Iso-osmotic, non-toxic, rapid, high recovery of infectious virus. | Milder than CsCl, relatively inexpensive. | "Gold standard" for purity, best for removing empty capsids. |
| Disadvantages | May not separate empty/full capsids as efficiently as CsCl. | Hyper-osmotic, can damage sensitive viruses. | Time-consuming, harsh conditions can lower infectivity. |
Experimental Protocols
Detailed and reproducible protocols are essential for consistent results. Below are methodologies for virus purification using this compound and for assessing the integrity of the final product.
Key Experiment 1: AAV Purification with this compound Discontinuous Gradient
This protocol is adapted from established methods for purifying adeno-associated virus (AAV) and is suitable for many other virus types.
Materials:
-
60% this compound solution (e.g., OptiPrep™)
-
1X PBS-MK buffer (PBS with 1 mM MgCl₂ and 2.5 mM KCl)
-
1 M NaCl/PBS-MK buffer
-
Phenol red solution (optional, as a color indicator for layers)
-
Crude viral lysate, clarified by low-speed centrifugation
-
Ultracentrifuge tubes (e.g., Beckman Quick-Seal) and rotor (e.g., Ti70)
-
Syringes and long needles (18-20 gauge)
Procedure:
-
Prepare this compound Solutions: Aseptically prepare 15%, 25%, 40%, and 60% this compound solutions. For example:
-
15% Solution: Mix 4.5 mL of 60% this compound with 13.5 mL of 1 M NaCl/PBS-MK buffer.
-
25% Solution: Mix 5 mL of 60% this compound with 7 mL of 1X PBS-MK buffer. Add phenol red for visualization.
-
40% Solution: Mix 6.7 mL of 60% this compound with 3.3 mL of 1X PBS-MK buffer.
-
60% Solution: Use as is or add phenol red for visualization.
-
-
Create the Gradient: In an ultracentrifuge tube, carefully layer the this compound solutions, starting with the densest layer at the bottom. Use a syringe with a long needle to underlay each subsequent layer.
-
Add 1.5 mL of the 60% solution.
-
Slowly layer 1 mL of the 40% solution on top.
-
Slowly layer 1 mL of the 25% solution on top.
-
Slowly layer 1 mL of the 15% solution on top.
-
-
Load Sample: Gently add the clarified viral lysate on top of the 15% layer. Top off the tube with PBS-MK buffer if necessary.
-
Ultracentrifugation: Seal the tubes and centrifuge at approximately 350,000 x g for 90 minutes at 10-18°C.
-
Virus Collection: The intact, full viral particles will form a band at the 40%/60% interface. Carefully puncture the side of the tube with a needle and syringe to collect this band.
-
Buffer Exchange: The collected fraction contains this compound and salts that may need to be removed. Perform buffer exchange and concentration using a centrifugal filter device (e.g., Amicon Ultra) with an appropriate molecular weight cutoff.
Key Experiment 2: Assessing Viral Integrity via Plaque Assay
The plaque assay is the gold standard for quantifying infectious virus particles.
Materials:
-
Purified virus stock
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Growth medium and serum-free medium
-
Overlay medium (e.g., 1:1 mixture of 2x growth medium and 1.2% Avicel or 0.6% agarose)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
Procedure:
-
Prepare Serial Dilutions: Create a tenfold serial dilution series (e.g., 10⁻² to 10⁻⁸) of your purified virus stock in serum-free medium.
-
Infect Cells: Remove the growth medium from the cell monolayers. Inoculate each well with a small volume (e.g., 100-200 µL) of a virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Apply Overlay: After the incubation period, remove the inoculum and gently add 2-3 mL of the overlay medium to each well. The semi-solid overlay restricts virus spread to adjacent cells.
-
Incubate: Incubate the plates at 37°C for a period appropriate for the specific virus to form visible plaques (typically 2-14 days).
-
Fix and Stain: Once plaques are visible, fix the cells by adding a formaldehyde solution. After fixation, remove the overlay and stain the monolayer with Crystal Violet solution for 15-20 minutes. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Calculate Titer: Count the number of plaques in wells that have a countable number (typically 10-100 plaques). Calculate the viral titer in Plaque-Forming Units per mL (PFU/mL) using the following formula:
-
Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
Visualizing the Integrity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive assessment of a purified virus preparation.
Caption: Workflow for viral integrity assessment.
Conclusion
The selection of a purification method is a critical decision that depends on the specific virus and the intended downstream application.
-
This compound is an excellent choice for preserving the infectivity of sensitive, enveloped viruses due to its iso-osmotic and non-toxic properties, offering a balance of high yield, good purity, and rapid processing.
-
Sucrose gradients can be a cost-effective alternative for more robust viruses where some loss of infectivity is acceptable.
-
Cesium chloride remains the method of choice when the highest possible purity and the most efficient removal of empty capsids are required, particularly for applications where specific activity (infectious particles per total particles) is the most critical parameter, and a potential reduction in overall infectious yield is tolerable.
By carefully considering these factors and utilizing robust analytical methods to assess viral integrity, researchers can ensure the quality and reliability of their viral preparations.
References
A Comparative Analysis of Iodixanol Gradient Protocols for Biological Separations
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Iodixanol Gradients
This compound, a non-ionic, iso-osmotic density gradient medium, has become a cornerstone for the purification of a wide range of biological materials, from subcellular organelles to viral vectors and extracellular vesicles. Its ability to form gradients that preserve the physiological osmolarity of the sample makes it a superior alternative to traditional media like sucrose, minimizing the risk of damaging delicate biological structures. This guide provides a comparative analysis of different this compound gradient protocols, offering experimental data to aid in the selection and optimization of purification strategies.
Key Advantages of this compound
This compound offers several advantages over other density gradient media:
-
Iso-osmotic: Solutions can be made iso-osmotic at all densities, preserving the size and integrity of vesicles and organelles.[1]
-
Low Viscosity: this compound solutions have lower viscosity compared to sucrose, facilitating easier handling and shorter centrifugation times.
-
Non-toxic: It is metabolically inert and non-toxic to cells, often eliminating the need for its removal before downstream applications.[2]
-
High Purity: this compound gradients have been shown to yield highly pure preparations of various biological materials.
Comparative Analysis of this compound Gradient Protocols
The choice of an appropriate this compound gradient protocol is critical and depends on the specific application, the nature of the starting material, and the desired purity and yield. Below, we compare different protocols for the separation of Adeno-Associated Virus (AAV), Extracellular Vesicles (EVs), and subcellular organelles.
Adeno-Associated Virus (AAV) Purification
Discontinuous (step) gradients are commonly employed for AAV purification to separate full, genome-containing capsids from empty capsids and other cellular contaminants.
| Protocol | Gradient Layers | Key Performance Metrics | Source |
| Discontinuous 4-Step Gradient | 15%, 25%, 40%, 60% | Enriches for full (genome-containing) particles. On average, preparations contain ~20% empty particles.[2] | Addgene Protocol[2] |
| Discontinuous 4-Step Gradient (Modified) | 15%, 25%, 40%, 54% | Complete AAVs are concentrated in the 40% layer. The interphase between the 25% and 40% layers contains empty and incomplete particles.[3] | Kimura et al. |
| This compound Gradient vs. Affinity Chromatography | Discontinuous this compound Gradient | Viral genome recovery is comparable to affinity chromatography. This compound-purified vectors may contain more impurities but can outperform affinity-purified vectors in in-vitro transduction. | Lam et al., 2023 |
Experimental Protocol: Discontinuous 4-Step Gradient for AAV Purification
-
Preparation of this compound Solutions:
-
15% this compound: Mix 4.5 mL of 60% this compound with 13.5 mL of 1 M NaCl/PBS-MK buffer. The 1M NaCl helps to destabilize ionic interactions.
-
25% this compound: Mix 5 mL of 60% this compound with 7 mL of 1X PBS-MK buffer and 30 µL of phenol red (for visualization).
-
40% this compound: Mix 6.7 mL of 60% this compound with 3.3 mL of 1X PBS-MK buffer.
-
60% this compound: Mix 10 mL of 60% this compound with 45 µL of phenol red. This layer acts as a cushion for the virions.
-
-
Gradient Formation:
-
Carefully layer the solutions into an ultracentrifuge tube, starting with the 60% solution at the bottom, followed by the 40%, 25%, and 15% layers.
-
-
Sample Loading and Centrifugation:
-
Load the clarified AAV supernatant on top of the gradient.
-
Centrifuge at approximately 350,000 x g for 90 minutes at 10°C.
-
-
Fraction Collection:
-
The AAV-containing fraction is typically found at the interface of the 40% and 60% layers. Puncture the side of the tube with a needle and syringe to collect this band.
-
Extracellular Vesicle (EV) and Exosome Isolation
Both discontinuous and continuous this compound gradients are utilized for the purification of EVs, separating them from proteins and lipoproteins.
| Protocol | Gradient Type | Gradient Range/Layers | Key Performance Metrics | Source |
| Cushioned-Density Gradient Ultracentrifugation (C-DGUC) | Discontinuous | 5%, 10%, 20% layers over a 40% cushion containing the sample. | Maximizes exosome recovery and preserves physical integrity by preventing pelleting. Efficiently removes ~90% of total protein contaminants. | Dwivedi et al. |
| Discontinuous 3-Step Gradient | Discontinuous | 10%, 30%, 50% | Separated the majority of EVs from the vast majority of lipoproteins with high efficiency (42–62% of EVs co-isolated with only 1–3% of lipoproteins in the EV-rich fraction). The highest concentration of EV markers was found at a density of 1.128–1.174 g/mL. | Onódi et al., 2018 |
| Velocity Gradient | Continuous | 6-18% | Effective in separating EVs from HIV-1 virions and free proteins. | Cantin et al., 2021 |
Experimental Protocol: Discontinuous 3-Step Gradient for EV Isolation from Plasma
-
Preparation of this compound Solutions:
-
Prepare 10%, 30%, and 50% (w/v) this compound solutions.
-
-
Gradient Formation:
-
Layer the this compound solutions into an ultracentrifuge tube, starting with the 50% solution at the bottom, followed by the 30% and 10% layers.
-
-
Sample Loading and Centrifugation:
-
Load the platelet-free plasma sample onto the top of the gradient.
-
Centrifuge at 120,000 x g for 24 hours at 4°C.
-
-
Fraction Collection:
-
Collect fractions from the top or bottom of the tube. The EV-rich fraction is typically found at a density of 1.128–1.174 g/mL.
-
Subcellular Organelle Fractionation
Self-generating gradients of this compound are a powerful tool for the separation of subcellular organelles, offering high resolution and recovery.
| Protocol | Gradient Type | Key Performance Metrics | Source |
| Self-Generated Gradient | Continuous (Self-Forming) | High yield (80-90% of gradient input) and high purity of Golgi membranes, lysosomes, mitochondria, and peroxisomes. Superior resolution compared to Nycodenz gradients. | Graham et al., 1994 |
Experimental Protocol: Self-Generated Gradient for Organelle Separation
-
Homogenate Preparation:
-
Prepare a post-nuclear supernatant from the tissue of interest (e.g., mouse liver) in a suitable homogenization buffer (e.g., 0.25 M sucrose).
-
-
Gradient Preparation and Centrifugation:
-
Mix the post-nuclear supernatant with a concentrated this compound solution to achieve the desired starting concentration.
-
Place the mixture in a vertical or near-vertical rotor tube.
-
Centrifuge at high speed (e.g., 350,000 x g) for a sufficient time (e.g., 1-3 hours) to allow the gradient to form and the organelles to separate based on their buoyant density.
-
-
Fraction Collection:
-
Fractionate the gradient and analyze the distribution of organelle-specific marker enzymes to identify the location of each organelle.
-
Conclusion
This compound density gradients offer a versatile and effective method for the purification of a wide array of biological materials. The choice between discontinuous, continuous, or self-generating gradients depends on the specific separation requirements. Discontinuous gradients are well-suited for separating particles into distinct classes, such as full and empty AAV capsids. Continuous and self-generating gradients provide higher resolution for separating components with overlapping densities, as is often the case with subcellular organelles. The protocols and data presented in this guide serve as a starting point for researchers to develop and optimize their purification strategies, leading to higher purity and yield of their biological samples.
References
Navigating Cell Separation: A Comparative Guide to Post-Separation Viability Validation with Iodixanol
For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. The chosen separation method must not only yield a pure population but, more importantly, ensure the viability and functional integrity of the isolated cells. This guide provides a comprehensive comparison of Iodixanol-based cell separation with other common techniques, focusing on the validation of cell viability post-separation. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Cell Separation Methods
The success of a cell separation technique is primarily evaluated based on three key parameters: purity, recovery (or yield), and the viability of the isolated cells. While purity and recovery are crucial for obtaining a sufficient quantity of the target cells, maintaining high viability is paramount for the reliability of subsequent functional assays.[1][2] Below is a summary of the performance of this compound compared to other widely used methods.
| Separation Method | Principle | Purity | Recovery/Yield | Viability | Key Advantages | Key Disadvantages |
| This compound (OptiPrep™) | Isosmotic, non-toxic density gradient centrifugation | High | Good | Excellent | Isosmotic, low viscosity, non-toxic to cells, forms self-generating gradients.[3] | Can be more expensive than other gradient media. |
| Ficoll-Paque™ | High-density sucrose polymer and sodium diatrizoate solution | Good-High | Variable | Good | Widely used for mononuclear cell isolation, cost-effective.[4] | Hyperosmotic, can affect cell size and morphology, may not be suitable for all cell types. |
| Percoll™ | Colloidal silica particles coated with PVP | Good-High | Good | Good | Can form self-generating gradients, low osmolality can be adjusted. | Can be toxic to some cells, requires removal before downstream applications. |
| Magnetic-Activated Cell Sorting (MACS®) | Antibody-coated magnetic nanoparticles targeting cell surface antigens | Excellent | High | High | High specificity and purity, fast protocols, gentle on cells. | Requires specific cell surface markers, potential for antibody-induced cell activation, higher cost. |
Supporting Experimental Data
Comparative studies have demonstrated the efficacy of this compound in preserving cell viability and function.
This compound vs. Ficoll for Islet Purification
A study comparing this compound and Ficoll for the purification of rat pancreatic islets found that the survival rate of islets in the this compound group was significantly higher than in the Ficoll group (93.3% ± 3.5% vs. 84.8% ± 3.8%, P < 0.01). Another study also concluded that an this compound gradient provides a higher purity and yield of functional pancreatic islets compared to a Ficoll gradient. However, a separate study on mouse islets found that Ficoll and Histopaque gradients resulted in more pure and viable islets compared to Dextran and this compound.
This compound vs. Percoll for Sperm Separation
In the context of motile sperm separation, this compound has been shown to be a satisfactory alternative to Percoll. One study found that the best sperm recovery (32%) was achieved with a discontinuous gradient of 25% and 40% OptiPrep (this compound). Importantly, there was no evidence of toxicity to sperm survival. However, another comparison indicated that while motile sperm yields were comparable, Percoll provided a better percentage of morphologically normal spermatozoa.
MACS® Performance
Studies involving MACS for T-cell separation have reported high viability (>92%) and purity (>98%). While direct comparative viability data with this compound is limited, MACS is generally considered a gentle method that preserves cell function.
Experimental Protocols
Detailed methodologies for cell separation and subsequent viability assessment are crucial for reproducible results.
Cell Separation Protocols
1. This compound (OptiPrep™) Density Gradient Centrifugation
This protocol is adapted from a method for isolating senescent cells.
-
Gradient Preparation: Prepare a stock solution of 60% this compound (OptiPrep™). Dilute the stock solution with cell culture medium to create layers of desired concentrations (e.g., 10%, 15%, 25%).
-
Layering: In a centrifuge tube, carefully layer the different concentrations of the this compound solution, starting with the highest density at the bottom.
-
Cell Loading: Resuspend the cell pellet in a small volume of culture medium and carefully layer it on top of the gradient.
-
Centrifugation: Centrifuge at 1000 x g for 30 minutes at room temperature with the brake off.
-
Cell Collection: Carefully aspirate the cell layer of interest from the interface between the gradient layers.
-
Washing: Wash the collected cells with phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.
2. Ficoll-Paque™ Density Gradient Centrifugation (for PBMCs)
This is a standard protocol for the isolation of peripheral blood mononuclear cells (PBMCs).
-
Blood Dilution: Dilute whole blood with an equal volume of PBS.
-
Layering: Carefully layer the diluted blood over the Ficoll-Paque™ solution in a centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Cell Collection: Aspirate the "buffy coat" layer containing the mononuclear cells at the plasma-Ficoll-Paque™ interface.
-
Washing: Wash the collected cells with PBS by centrifuging at 300 x g for 10 minutes.
3. Percoll™ Density Gradient Centrifugation
This protocol outlines a general procedure for cell separation using a pre-formed Percoll™ gradient.
-
Isotonic Percoll™ Preparation: Mix 9 parts of Percoll™ with 1 part of 10x PBS or 1.5 M NaCl to make it isotonic.
-
Gradient Formation: Create a discontinuous gradient by layering different dilutions of the isotonic Percoll™ (e.g., 50%, 40%, 30%) in a centrifuge tube. Alternatively, a continuous gradient can be formed by centrifuging the Percoll™ solution at high speed (e.g., 25,000 x g for 15 minutes) before adding the cells.
-
Cell Loading: Layer the cell suspension on top of the Percoll™ gradient.
-
Centrifugation: Centrifuge at 500 x g for 10-20 minutes at room temperature.
-
Cell Collection: Collect the desired cell fraction from the appropriate interface.
-
Washing: Wash the cells to remove the Percoll™.
4. Magnetic-Activated Cell Sorting (MACS®)
This is a general protocol for positive selection of a target cell population.
-
Cell Preparation: Start with a single-cell suspension.
-
Magnetic Labeling: Incubate the cells with magnetic microbeads conjugated to an antibody that specifically recognizes a surface antigen on the target cells.
-
Column Preparation: Place a MACS® column in a magnetic separator and equilibrate it with buffer.
-
Cell Application: Apply the cell suspension to the column. The magnetically labeled cells will be retained in the column, while the unlabeled cells pass through.
-
Washing: Wash the column with buffer to remove any remaining unlabeled cells.
-
Elution: Remove the column from the magnetic separator and add buffer to elute the magnetically retained target cells.
Cell Viability Assessment Protocols
1. Trypan Blue Exclusion Assay
This is a simple and rapid method to differentiate viable from non-viable cells.
-
Principle: Viable cells with intact membranes exclude the Trypan Blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
Procedure:
-
Mix a small volume of cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the mixture.
-
Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
2. Acridine Orange/Propidium Iodide (AO/PI) Staining
This fluorescent staining method provides a more distinct visualization of live and dead cells.
-
Principle: Acridine Orange is a membrane-permeable dye that stains the nuclei of both live and dead cells green. Propidium Iodide can only penetrate the compromised membranes of dead cells and stains their nuclei red.
-
Procedure:
-
Prepare a staining solution containing both AO and PI.
-
Add the staining solution to the cell suspension.
-
Incubate for a short period in the dark.
-
Analyze the cells using a fluorescence microscope or a cell counter equipped with appropriate filters. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Calculate viability as with the Trypan Blue assay.
-
3. ATP-Based Luminescence Assay
This assay quantifies the amount of adenosine triphosphate (ATP), an indicator of metabolically active, viable cells.
-
Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells. The assay uses luciferase to catalyze a reaction that produces light from ATP and luciferin, and the luminescent signal is measured.
-
Procedure:
-
Add a reagent that lyses the cells and releases ATP.
-
This reagent also contains luciferase and its substrate.
-
Incubate for a few minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The light output is directly proportional to the number of viable cells.
-
Visualizing the Workflow
Diagrams illustrating the experimental workflows can provide a clear and concise overview of the processes involved.
Caption: A generalized workflow for cell separation and viability assessment.
Caption: Step-by-step workflow for this compound density gradient cell separation.
References
AAV Purification Showdown: Iodixanol vs. Cesium Chloride
In the rapidly advancing field of gene therapy, the purity, potency, and safety of adeno-associated virus (AAV) vectors are paramount. The choice of purification method significantly impacts these critical quality attributes. Two of the most established techniques for AAV purification are iodixanol and cesium chloride (CsCl) density gradient ultracentrifugation. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
At a Glance: Key Performance Indicators
A direct comparison of the two methods reveals distinct advantages and disadvantages in key performance areas. While this compound-based purification tends to yield a product with higher overall purity, CsCl gradients are superior in their ability to separate full, genome-containing capsids from empty ones.
| Performance Metric | This compound Gradient | Cesium Chloride Gradient |
| Vector Purity | Higher | Lower |
| Full/Empty Capsid Ratio | ~80% Full Capsids[1] | Up to 99% Full Capsids[1] |
| Bioactivity | Good | Slightly Higher in vitro[2] |
| Process Time | Shorter (Higher Throughput)[1] | Longer (More Time-Consuming)[3] |
| Yield | Variable | Generally Good |
| Toxicity Concerns | Low | High (CsCl is toxic) |
Delving Deeper: A Comparative Analysis
Purity and Impurity Profile:
Studies have shown that AAV preparations purified using this compound gradients exhibit higher overall vector purity, with fewer contaminating host cell proteins. However, a significant drawback is the co-purification of a higher percentage of empty capsids, typically around 20%.
Conversely, CsCl density gradients provide a more effective separation of full and empty capsids, resulting in a final product with less than 1% empty particles. This high degree of homogeneity in terms of genome-packaging can be critical for reducing the total viral particle dose required for therapeutic efficacy and minimizing potential immune responses against capsid proteins.
Bioactivity and Infectivity:
The ultimate measure of a viral vector's utility is its ability to transduce target cells and deliver its genetic payload. Comparative studies have indicated that CsCl-purified AAV vectors may possess slightly higher in vitro bioactivity. This could be attributed to the higher proportion of full, infectious particles in the final preparation.
Process and Handling:
From a practical standpoint, the this compound method offers the advantage of a significantly shorter protocol, which translates to higher throughput. The entire process, from cell lysate to purified vector, can be completed more rapidly. In contrast, the CsCl protocol is more laborious and time-consuming, involving lengthy ultracentrifugation runs and a mandatory dialysis step to remove the toxic CsCl salt. The toxicity of CsCl is a critical consideration, necessitating careful handling and thorough removal from the final product to avoid any adverse effects in preclinical or clinical applications.
Experimental Methodologies
Below are detailed protocols for AAV purification using both this compound and cesium chloride gradients.
This compound Gradient Ultracentrifugation Protocol
This method separates AAV particles based on their buoyant density in a step gradient of this compound.
1. Preparation of this compound Gradients:
-
Prepare four distinct layers of this compound solutions (60%, 40%, 25%, and 15%) in a suitable buffer (e.g., PBS-MK).
-
The 60% layer acts as a cushion.
-
The 40% and 25% layers are for separating contaminants and empty capsids.
-
The 15% layer, often containing 1M NaCl, helps to disrupt ionic interactions between macromolecules.
-
-
Carefully layer the solutions in an ultracentrifuge tube, starting with the 60% solution at the bottom, followed by the 40%, 25%, and 15% layers.
2. Loading and Ultracentrifugation:
-
Load the clarified AAV-containing cell lysate on top of the 15% this compound layer.
-
Centrifuge at high speed (e.g., 350,000 x g) for a specified time (e.g., 1.5 to 2 hours) at a controlled temperature (e.g., 10°C).
3. AAV Collection and Buffer Exchange:
-
The AAV particles will band at the interface of the 40% and 60% this compound layers.
-
Carefully collect the AAV-containing fraction by puncturing the side of the tube with a needle and syringe.
-
Remove the this compound and exchange the buffer using methods such as ultrafiltration or size-exclusion chromatography.
Cesium Chloride Gradient Ultracentrifugation Protocol
This isopycnic centrifugation method separates particles based on their buoyant density in a continuous CsCl gradient.
1. Initial Sample Preparation:
-
Lyse the AAV-producing cells, typically through repeated freeze-thaw cycles.
-
Treat the lysate with an endonuclease (e.g., Benzonase) to digest contaminating nucleic acids.
-
Precipitate DNA and proteins using agents like calcium chloride (CaCl2) and polyethylene glycol (PEG-8000), respectively.
2. Gradient Formation and Ultracentrifugation:
-
Resuspend the AAV-containing pellet and mix it with a CsCl solution to achieve a specific starting density.
-
Place the mixture in an ultracentrifuge tube and spin at high g-forces for an extended period (often overnight or longer) to allow the CsCl to form a density gradient and the AAV particles to band at their isopycnic point.
3. AAV Collection and Dialysis:
-
The full AAV capsids will form a distinct band in the gradient.
-
Collect this band using a syringe and needle.
-
Extensive dialysis is required to remove the toxic CsCl from the purified AAV preparation.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both purification methods.
References
- 1. Addressing the challenges of purification and quality control in gene therapy [insights.bio]
- 2. Comparative Analysis of Cesium Chloride- and this compound-Based Purification of Recombinant Adeno-Associated Viral Vectors for Preclinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Comparison of AAV Purification Methods: this compound Gradient Centrifugation vs. Immuno-Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficiency of Iodixanol for Removing Contaminants: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of biological preparations is paramount. The presence of contaminants such as endotoxins, host cell proteins (HCPs), and process-related impurities can significantly impact experimental outcomes and the safety of therapeutic products. Iodixanol, a non-ionic, iso-osmotic density gradient medium, has emerged as a valuable tool for the purification of a wide range of biological materials, including viral vectors, exosomes, and cellular organelles. This guide provides an objective comparison of this compound's performance against other common purification methods, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternative Methods
The efficiency of a purification method can be assessed by its ability to remove contaminants while maximizing the recovery and maintaining the integrity of the target product. Here, we compare this compound-based density gradient centrifugation with other widely used techniques.
Contaminant Removal Efficiency
While direct comparative studies on endotoxin and host cell protein (HCP) removal using this compound are limited, its application in purifying biologics inherently reduces these contaminants. The primary advantage of this compound lies in its gentle, iso-osmotic nature, which preserves the integrity of the product during purification.
| Contaminant | This compound Density Gradient | Affinity Chromatography | Ion-Exchange Chromatography (AEX/CEX) | Size Exclusion Chromatography (SEC) | Detergent-Based Phase Separation (e.g., Triton X-114) |
| Endotoxins (LPS) | Moderate reduction. OptiPrep™ is endotoxin-tested (<0.13 EU/ml).[1] The process of separating the product from contaminants contributes to endotoxin reduction. | Variable, dependent on resin and protein properties. Can co-elute with the product. | Anion-exchange chromatography (AEX) is highly effective due to the strong negative charge of endotoxins.[2] | Limited efficiency as endotoxins can form large micelles similar in size to some biologics. | High efficiency (98-99% reduction reported for some proteins), but may require subsequent removal of the detergent.[3] |
| Host Cell Proteins (HCPs) | Good reduction by separating based on density. However, some HCPs may have similar densities to the target product. | High specificity and purity can be achieved, but it is dependent on the availability of a suitable affinity ligand. | Effective for separating proteins with different charge properties. | Separates based on size, effective for removing smaller or larger HCPs from the product. | Not a primary method for HCP removal. |
| Empty Viral Capsids (for AAV purification) | Can separate empty and full capsids, though with some overlap. This compound-purified AAVs may contain ~20% empty particles. | Some affinity resins show differential binding to empty and full capsids, but often co-purify both. | Anion-exchange chromatography can provide good separation of empty and full capsids. | Can provide some separation based on the slight size difference between empty and full capsids. | Not applicable. |
Product Recovery and Quality
The ideal purification method should not only remove contaminants but also ensure a high yield and preserve the biological activity of the purified product.
| Parameter | This compound Density Gradient | Affinity Chromatography | Ion-Exchange Chromatography (AEX/CEX) | Sucrose Density Gradient |
| Viral Vector Recovery (AAV) | Good recovery, with reported yields around 50-70%. | High recovery, often >70%. | Good recovery, but can be influenced by buffer conditions. | Generally lower recovery compared to this compound due to higher viscosity and osmotic stress. |
| Viral Infectivity | Excellent preservation of infectivity due to iso-osmotic and non-toxic nature. | Generally good, but elution conditions can sometimes affect viral integrity. | Can be affected by salt concentrations and pH used for elution. | Can be compromised due to the hyper-osmotic nature of sucrose solutions, leading to dehydration and damage of viral particles. |
| Exosome Integrity | Well-preserved due to the iso-osmotic environment. | Can be effective, but elution may alter vesicle morphology. | Less commonly used for primary exosome isolation. | Good preservation of vesicle size and function. |
| Purity (AAV) | High purity, though some host cell proteins may co-purify. | Very high purity can be achieved. | High purity. | Good purity, but often lower than this compound. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for contaminant removal using this compound and alternative methods.
Protocol 1: AAV Purification using this compound Density Gradient Ultracentrifugation
This protocol is adapted from established methods for the purification of adeno-associated virus (AAV).
Materials:
-
Crude AAV lysate
-
OptiPrep™ (60% w/v this compound)
-
PBS-MK buffer (1x PBS with 1 mM MgCl₂ and 2.5 mM KCl)
-
1 M NaCl in PBS-MK
-
Phenol Red (optional, for visualization)
-
Ultracentrifuge and appropriate rotor (e.g., Beckman SW 41 Ti or equivalent)
-
Ultracentrifuge tubes (e.g., 13.2 mL polyallomer tubes)
-
Syringes and needles (18G and 21G)
Procedure:
-
Prepare this compound Gradients: In an ultracentrifuge tube, carefully layer the following solutions from bottom to top:
-
1.5 mL of 60% this compound
-
2 mL of 40% this compound in PBS-MK
-
2 mL of 25% this compound in PBS-MK (can add Phenol Red for visualization)
-
2 mL of 15% this compound in 1 M NaCl/PBS-MK
-
-
Load Sample: Carefully overlay 5-6 mL of the clarified crude AAV lysate on top of the 15% this compound layer.
-
Ultracentrifugation: Centrifuge at 350,000 x g for 1 hour at 18°C.
-
Fraction Collection: Carefully puncture the side of the tube with an 18G needle attached to a syringe at the interface of the 40% and 60% layers, where the full viral particles are expected to band. Aspirate the viral band.
-
Buffer Exchange: The collected fraction containing this compound and purified AAV should be buffer-exchanged into a suitable formulation buffer using methods like dialysis or centrifugal filtration devices (e.g., Amicon Ultra).
Protocol 2: Endotoxin Removal using Affinity Chromatography
This protocol provides a general procedure for endotoxin removal from protein solutions using a polymyxin B-based affinity resin.
Materials:
-
Endotoxin-contaminated protein solution
-
Endotoxin removal affinity column (e.g., polymyxin B agarose)
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Regeneration buffer (e.g., 1 M NaCl in 0.1 M Tris, pH 7.5)
-
Pyrogen-free water and labware
Procedure:
-
Column Equilibration: Equilibrate the endotoxin removal column with 5-10 column volumes of equilibration buffer.
-
Sample Loading: Load the endotoxin-contaminated protein solution onto the column at a flow rate recommended by the manufacturer.
-
Collection of Flow-through: Collect the flow-through containing the protein, which should now have a reduced endotoxin level.
-
Washing: Wash the column with several column volumes of equilibration buffer to ensure complete recovery of the protein.
-
Elution (if protein binds): If the protein of interest binds to the column, elute it using an appropriate elution buffer (e.g., high salt or low pH).
-
Regeneration: Regenerate the column using the regeneration buffer as per the manufacturer's instructions.
-
Endotoxin Testing: Measure the endotoxin levels in the starting material and the purified sample using a Limulus Amebocyte Lysate (LAL) assay to determine the efficiency of removal.
Visualizing the Processes and Pathways
Understanding the underlying mechanisms and workflows is facilitated by visual representations. The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the evaluation of biologics.
Experimental Workflows
References
- 1. Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual this compound Quantification in AAV-Based Gene Therapy Product Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Iodixanol Purification and its Alternatives
For researchers, scientists, and professionals in drug development, the purification of biological materials is a critical step that dictates the success of downstream applications. This guide provides an objective comparison of Iodixanol-based purification methods with other common alternatives, supported by experimental data and detailed protocols. The focus is on providing a clear understanding of the performance of each method to aid in the selection of the most appropriate technique for a given research need.
Performance Comparison of Purification Methods
The selection of a purification method often involves a trade-off between purity, yield, speed, and scalability. Below is a summary of the key performance indicators for this compound gradient centrifugation compared to Cesium Chloride (CsCl) gradient centrifugation and immuno-affinity chromatography.
| Feature | This compound Gradient Centrifugation | Cesium Chloride (CsCl) Gradient Centrifugation | Immuno-affinity Chromatography |
| Purity | High, but may contain ~20% empty particles[1][2][3]. | Highest, with <1% empty particles[1][3]. | High purity of AAV products. |
| Yield/Recovery | Generally good, but losses can occur during the multi-step process. | Can result in substantial loss of infectious vector titer. | Recovery of full capsids can range from 50% to 90%. |
| Speed | Fast, can be completed within a day. | Time-consuming, often requiring more than 3.5 days. | Relatively fast. |
| Scalability | Less scalable for large volumes. | Not easily scalable. | Well-established for scalable processes. |
| Serotype Independence | Yes. | Yes. | Often serotype-dependent. |
| Toxicity | Non-toxic to mammalian cells. | CsCl is highly toxic and requires extensive removal. | Generally low toxicity. |
| Cost | More affordable than affinity and ion-exchange chromatography. | Generally less expensive than chromatography resins. | Can be expensive due to the cost of affinity resins. |
Experimental Methodologies
Detailed and reproducible protocols are essential for successful purification. The following sections outline the fundamental steps for this compound gradient ultracentrifugation and a brief overview of the comparative methods.
This compound Gradient Ultracentrifugation Protocol
This method separates particles based on their buoyant density. A discontinuous gradient of this compound is created to separate viral particles from cellular contaminants.
Reagent Preparation:
-
1 M NaCl/PBS-MK buffer: Dissolve 5.84 g of NaCl, 26.3 mg of MgCl2, and 14.91 mg of KCl in 1X PBS to a final volume of 100 mL. Filter sterilize and store at 4°C.
-
1X PBS-MK buffer: Dissolve 26.3 mg of MgCl2 and 14.91 mg of KCl in 1X PBS to a final volume of 100 mL. Filter sterilize and store at 4°C.
-
This compound Gradient Solutions (using 60% this compound stock, e.g., OptiPrep™):
-
15% this compound: Mix 4.5 mL of 60% this compound with 13.5 mL of 1 M NaCl/PBS-MK buffer. This layer with 1M NaCl helps to destabilize ionic interactions.
-
25% this compound: Mix 5 mL of 60% this compound with 7 mL of 1X PBS-MK buffer. Phenol red can be added for visualization. This layer helps remove lower-density contaminants, including empty capsids.
-
40% this compound: Mix 6.7 mL of 60% this compound with 3.3 mL of 1X PBS-MK buffer. This layer also aids in removing contaminants with lower densities.
-
60% this compound: This serves as a cushion for the genome-containing virions. Phenol red can be added for visualization.
-
Workflow:
-
Gradient Preparation: Prepare the different concentrations of this compound solutions as described above.
-
Gradient Loading: Carefully layer the this compound solutions into an ultracentrifuge tube, starting with the highest density (60%) at the bottom and sequentially adding the 40%, 25%, and 15% layers.
-
Sample Loading: Gently add the crude cell lysate containing the virus on top of the 15% this compound layer.
-
Ultracentrifugation: Centrifuge the tubes at high speed (e.g., 350,000 x g for 1.5 hours at 10°C).
-
Fraction Collection: The purified viral particles will be concentrated at the interface between the 40% and 60% this compound layers. This band is carefully collected.
-
Buffer Exchange: The collected fraction is subjected to buffer exchange to remove the this compound and concentrate the purified virus.
Comparative Purification Methodologies
-
Cesium Chloride (CsCl) Gradient Centrifugation: This technique also relies on density differences for separation. It is known for yielding highly pure vector preparations with very few empty particles but is a significantly longer process and involves a toxic compound that must be thoroughly removed.
-
Immuno-affinity Chromatography: This method utilizes antibodies specific to the viral capsid to capture the virus on a chromatography column. It is a highly specific and scalable method but can be serotype-dependent and the affinity resin can be costly.
Cross-Validation and Method Selection
The choice between this compound purification and its alternatives depends heavily on the specific requirements of the research or application.
In a direct comparison study, it was found that while this compound-purified vectors performed well, immuno-affinity chromatography-purified vectors could also successfully deliver the gene of interest in vivo, sometimes even more effectively, despite a higher content of empty capsids. Another study concluded that this compound-purified AAV preparations show higher vector purity than CsCl-purified vectors but also contain a higher percentage of empty particles. Ultimately, neither this compound gradient centrifugation nor immuno-affinity chromatography was found to be universally superior; each has its own set of advantages and limitations. For research-scale applications where speed and serotype independence are valued, this compound is a strong candidate. For large-scale production, chromatography methods are more established. When the absolute highest purity is required, CsCl remains a viable, albeit more laborious, option.
References
Benchmarking Iodixanol-Based Protocols for Reproducible Cell and Organelle Isolation: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and reproducible methods for cell and organelle isolation, this guide provides an objective comparison of Iodixanol-based protocols with established alternatives, namely Percoll and Ficoll. The selection of an appropriate density gradient medium is critical for obtaining high-purity, viable cells and intact organelles, which are foundational for reliable downstream applications in research and drug development.
This guide presents a detailed analysis of these three commonly used density gradient media. By summarizing quantitative performance data, outlining experimental protocols, and providing visual representations of workflows and key principles, this document aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs. The emphasis is on reproducibility, a cornerstone of scientific validity, and how the choice of separation medium can significantly impact experimental outcomes.
Comparative Performance of Density Gradient Media
The efficacy of a cell separation protocol is determined by several key metrics: the viability of the isolated cells, the purity of the target cell population, and the overall recovery or yield. While direct comparative studies across all three media for the same cell type are limited, the following table synthesizes available data to provide a performance overview for the isolation of peripheral blood mononuclear cells (PBMCs), a common application for these techniques.
| Density Gradient Medium | Typical Cell Viability | Typical Purity of Mononuclear Cells | Typical Recovery of Mononuclear Cells | Key Advantages |
| This compound (e.g., OptiPrep™) | >90% | High, comparable to Ficoll | Method-dependent, flotation techniques can offer high recovery. | Iso-osmotic, non-toxic to cells, allows for separation based on cell density and size.[1] |
| Percoll | >90% | High, dependent on gradient | Can be high, but may require removal of silica particles for some downstream applications. | Forms self-generating gradients, versatile for various cell and organelle types. |
| Ficoll (e.g., Ficoll-Paque™) | >90%[2] | 95 ± 5%[2] | 60 ± 20%[2] | Well-established and widely used, effective for mononuclear cell isolation. |
Note: The performance metrics can vary depending on the specific protocol, sample type, and handling technique. The data presented is based on typical reported outcomes. A study comparing Ficoll-Paque with CPT and SepMate tubes for human PBMC isolation reported 100% cell viability for all three methods, with a 70% higher recovery for CPT and SepMate compared to the standard Ficoll-Paque method.[3]
Experimental Protocols
Detailed and consistent execution of protocols is paramount for reproducibility. Below are representative protocols for the isolation of PBMCs using this compound, Percoll, and Ficoll.
This compound (OptiPrep™) Protocol for PBMC Isolation (Flotation Method)
This protocol utilizes the iso-osmotic properties of this compound to float mononuclear cells.
Materials:
-
Whole blood collected with an anticoagulant (e.g., EDTA, heparin)
-
OptiPrep™ (60% w/v this compound solution)
-
Saline buffer (e.g., PBS)
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Prepare a working solution of this compound by diluting OptiPrep™ with a suitable buffer to the desired density (e.g., 1.077 g/mL for human PBMCs).
-
Mix the whole blood sample with the this compound working solution.
-
Carefully layer a small volume of saline buffer on top of the blood-Iodixanol mixture.
-
Centrifuge at 1000 x g for 30 minutes at 20°C with the brake off.
-
After centrifugation, the mononuclear cells will be present in a layer at the top of the gradient.
-
Carefully aspirate the mononuclear cell layer.
-
Wash the collected cells with saline buffer by centrifuging at 250-300 x g for 10 minutes to pellet the cells and remove platelets. Repeat the wash step as necessary.
Percoll Protocol for Cell Separation (Discontinuous Gradient)
This protocol is a general method for separating cells using a pre-formed Percoll gradient.
Materials:
-
Cell suspension
-
Percoll solution
-
10x Phosphate Buffered Saline (PBS)
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Prepare a stock isotonic Percoll (SIP) solution by mixing 9 parts Percoll with 1 part 10x PBS.
-
Create a discontinuous gradient by layering decreasing concentrations of Percoll (e.g., 50%, 40%, 30%) in a centrifuge tube.
-
Resuspend the cell pellet in a low concentration of Percoll (e.g., 20%) and carefully layer it on top of the gradient.
-
Centrifuge at 2000 x g for 30 minutes at 4°C with the brake and acceleration off.
-
Cells will band at the interfaces between the different Percoll layers based on their density.
-
Carefully aspirate the desired cell layer.
-
Wash the collected cells with saline buffer to remove the Percoll.
Ficoll-Paque™ Protocol for Mononuclear Cell Isolation
This is a widely used standard protocol for the isolation of PBMCs.
Materials:
-
Whole blood collected with an anticoagulant
-
Ficoll-Paque™ medium
-
Saline buffer (e.g., PBS)
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood sample with an equal volume of saline buffer.
-
Carefully layer the diluted blood over the Ficoll-Paque™ medium in a centrifuge tube, ensuring a sharp interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll-Paque™ interface.
-
Carefully aspirate the mononuclear cell layer.
-
Wash the collected cells with saline buffer by centrifuging at a low speed to pellet the cells and remove contaminants. Repeat the wash step.
Visualizing the Processes and Principles
To further clarify the experimental workflows and the underlying principles of separation, the following diagrams are provided.
Caption: A generalized workflow for cell separation using density gradient centrifugation.
Caption: A simplified diagram of the T-cell receptor signaling pathway, often studied in isolated T-lymphocytes.
References
Safety Operating Guide
Personal protective equipment for handling Iodixanol
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Iodixanol. Adherence to these procedural steps is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, the use of appropriate personal protective equipment and engineering controls is mandatory to minimize exposure.[1][2][3]
| Control Type | Recommendation |
| Engineering Controls | Work in a well-ventilated area. An accessible safety shower and eye wash station must be available.[1] |
| Eye Protection | Wear safety goggles with side-shields.[1] |
| Hand Protection | Wear protective gloves. |
| Body Protection | Wear impervious clothing to prevent skin contact. |
| Respiratory Protection | Use a suitable respirator if there is a risk of inhaling dust or aerosols. |
Operational Plan for Handling this compound
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Handling:
-
Before handling, ensure you are in a well-ventilated area and have donned the appropriate PPE.
-
Avoid all personal contact with the substance, including inhalation of any dust or aerosols.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Keep containers securely sealed when not in use.
2. Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect the container from physical damage and store it away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Keep the substance away from direct sunlight and sources of ignition. Recommended storage temperature is 4°C.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
All waste, including unused product and contaminated materials, must be handled in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains or water courses.
-
Contaminated containers should be decontaminated before disposal. If recycling is not an option, dispose of the material in a licensed landfill or by incineration with a suitable combustible material.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
1. Spills:
-
For minor spills, immediately clean up the waste.
-
Avoid breathing in any dust and prevent contact with skin and eyes by wearing full PPE.
-
Use dry clean-up procedures, such as vacuuming or sweeping, and avoid generating dust. A vacuum cleaner with a HEPA filter is recommended.
-
For liquid spills, absorb the solution with a liquid-binding material like diatomite.
-
Place the collected waste in a sealed container for disposal.
-
Wash the spill area thoroughly with water.
-
For major spills, evacuate the area and alert emergency responders.
2. First Aid:
-
Eye Contact: Immediately flush the eyes with fresh, running water. Keep the eyelids open and continue to rinse. If irritation persists, seek medical attention.
-
Skin Contact: Flush the affected skin and hair with running water and soap. Seek medical attention if irritation occurs.
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, administer CPR, but avoid mouth-to-mouth resuscitation.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
